Product packaging for Furafylline(Cat. No.:CAS No. 80288-49-9)

Furafylline

カタログ番号: B147604
CAS番号: 80288-49-9
分子量: 260.25 g/mol
InChIキー: KGQZGCIVHYLPBH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Furafylline is a methylxanthine derivative initially developed as a long-acting alternative to theophylline for asthma treatment . Its primary research value now lies in its role as a highly potent and selective mechanism-based inhibitor of the human cytochrome P450 enzyme CYP1A2 . Studies have shown that this compound is a non-competitive inhibitor of high-affinity phenacetin O-deethylase activity, a marker reaction for CYP1A2, with notable potency (IC50 value of 0.07 µM) . It exhibits a high degree of selectivity, having little to no effect on the activities of other human P450 isoenzymes, including P450IID1, P450IIC, and P450IIA . Of particular interest, it does not significantly inhibit the closely related P450IA1 isoenzyme . The inhibition of CYP1A2 by this compound is characterized as mechanism-based, meaning the compound is metabolized by the enzyme into a reactive intermediate that permanently inactivates it . Research indicates this process involves the formation of a 1:1 adduct to the CYP1A2 protein, leading to efficient and irreversible inactivation . This specific action confirms that caffeine's N3-demethylation is primarily catalyzed by P450IA2, establishing this compound as a critical pharmacological tool for phenotyping this enzyme's activity in vitro and for assessing its role in the metabolism of other substances . Consequently, this compound is an essential compound for researchers investigating drug-drug interactions, metabolic pathways, and the specific functions of CYP1A2 in experimental models. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N4O3 B147604 Furafylline CAS No. 80288-49-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(furan-2-ylmethyl)-1,8-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-7-13-9-10(14-7)16(6-8-4-3-5-19-8)12(18)15(2)11(9)17/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQZGCIVHYLPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045153
Record name 3-Furfuryl-1,8-dimethylxanthine
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Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80288-49-9
Record name Furafylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80288-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furafylline [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Furfuryl-1,8-dimethylxanthine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURAFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2087G0XX3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Furafylline's Mechanism of Action on CYP1A2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furafylline, a methylxanthine derivative, is a potent and selective mechanism-based inhibitor of human cytochrome P450 1A2 (CYP1A2). This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's inhibitory action, detailing the metabolic activation, covalent adduction, and kinetic parameters of this interaction. Experimental protocols for assessing CYP1A2 inhibition and quantitative data from key studies are presented to facilitate further research and application in drug development.

Introduction

Cytochrome P450 1A2 (CYP1A2) is a critical enzyme in human drug metabolism, responsible for the biotransformation of a wide range of xenobiotics, including therapeutic drugs and procarcinogens.[1][2] Understanding the inhibition of CYP1A2 is paramount in predicting and avoiding drug-drug interactions. This compound has been extensively utilized as a selective in vitro tool to probe the contribution of CYP1A2 to metabolic pathways.[2] Its high potency and selectivity make it an invaluable research compound. This document elucidates the intricate mechanism through which this compound inactivates CYP1A2.

The Core Mechanism: Mechanism-Based Inactivation

This compound is classified as a mechanism-based inhibitor, also known as a "suicide substrate".[2][3] This mode of inhibition is characterized by its time- and NADPH-dependent nature, where the inhibitor is metabolically activated by the target enzyme to a reactive species that subsequently inactivates the enzyme, often through covalent binding.[1][3][4]

The inactivation of CYP1A2 by this compound proceeds through the following key steps:

  • Initial Binding: this compound binds to the active site of CYP1A2.

  • Metabolic Activation: In the presence of NADPH and molecular oxygen, CYP1A2 catalyzes the oxidation of the 8-methyl group of this compound.[5][6] This metabolic step is crucial for the subsequent inactivation.

  • Formation of a Reactive Intermediate: The oxidation of the 8-methyl group leads to the formation of a highly reactive two-electron oxidized intermediate.[5][6] Evidence suggests the formation of a novel imidazomethide intermediate.[5][6]

  • Covalent Adduction and Inactivation: The reactive intermediate partitions between two pathways: it can either react with water to form a stable, inactive 8'-methyl carbinol metabolite or it can covalently bind to a nucleophilic residue within the active site of the CYP1A2 apoprotein.[5][6] This covalent modification results in the irreversible inactivation of the enzyme.[1][4] Metabolic studies have confirmed a 1:1 stoichiometric binding of this compound to the CYP1A2 protein.[5][6][7]

The overall process is highly efficient, as indicated by low partition ratios, meaning that only a few metabolic turnovers are required for each inactivation event.[5][6]

Signaling Pathway and Logic Diagrams

The following diagrams illustrate the mechanism of action and the logical relationship of this compound's interaction with CYP1A2.

Furafylline_Mechanism cluster_0 CYP1A2 Active Site This compound This compound Complex [CYP1A2-Furafylline] Complex This compound->Complex Binding CYP1A2 CYP1A2 (Fe³⁺) CYP1A2->Complex Activated_Complex Oxidized Intermediate (Imidazomethide) Complex->Activated_Complex Metabolic Activation Inactive_Enzyme Inactive Covalent Adduct [CYP1A2-Furafylline] Activated_Complex->Inactive_Enzyme Covalent Binding (Inactivation) Metabolite 8'-Methyl Carbinol (Inactive Metabolite) Activated_Complex->Metabolite Hydrolysis NADPH NADPH + O₂ NADPH->Activated_Complex H2O H₂O H2O->Metabolite Experimental_Workflow cluster_preincubation Pre-incubation cluster_activity_assay Activity Assay cluster_analysis Analysis Microsomes Human Liver Microsomes (or recombinant CYP1A2) Preincubation_Mix Prepare Pre-incubation Mix Microsomes->Preincubation_Mix This compound This compound (various concentrations) This compound->Preincubation_Mix Buffer Phosphate Buffer Buffer->Preincubation_Mix NADPH_Start Initiate with NADPH Preincubation_Mix->NADPH_Start Incubation Incubate (e.g., 37°C) NADPH_Start->Incubation Reaction_Mix Add Substrate to Pre-incubation Mix Incubation->Reaction_Mix Substrate CYP1A2 Probe Substrate (e.g., Phenacetin) Substrate->Reaction_Mix Activity_Incubation Incubate for Activity Reaction_Mix->Activity_Incubation Quench Quench Reaction (e.g., Acetonitrile) Activity_Incubation->Quench LCMS LC-MS/MS Analysis of Metabolite Formation Quench->LCMS Data_Analysis Data Analysis (IC₅₀, Kᵢ, k_inact) LCMS->Data_Analysis

References

Furafylline: A Potent and Selective Mechanism-Based Inhibitor of Cytochrome P450 1A2

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Furafylline, a methylxanthine derivative, is a highly potent and selective mechanism-based inhibitor of human cytochrome P450 1A2 (CYP1A2). Its mode of action involves a time- and NADPH-dependent process, leading to the irreversible inactivation of the enzyme through the formation of a covalent adduct. This high degree of selectivity for CYP1A2 over other major CYP450 isoforms makes this compound an invaluable tool in preclinical and clinical drug development for phenotyping studies and for investigating the contribution of CYP1A2 to the metabolism of new chemical entities. This guide provides a comprehensive overview of the selectivity of this compound, including quantitative inhibition data, detailed experimental protocols for its characterization, and a visual representation of its inhibitory mechanism and experimental workflow.

Quantitative Selectivity Profile of this compound

This compound exhibits a remarkable selectivity for CYP1A2, with inhibitory constants in the low micromolar to nanomolar range. In contrast, its inhibitory activity against other major human CYP450 enzymes is negligible. The following tables summarize the quantitative data on the inhibition of CYP1A2 and other isoforms by this compound.

Table 1: Inhibition of Human CYP1A2 by this compound

ParameterValueEnzyme SourceSubstrateReference
IC₅₀ 0.07 µMHuman Liver MicrosomesPhenacetin[1]
IC₅₀ 0.48 µMHuman Liver MicrosomesPhenacetin[2]
IC₅₀ 5.1 µMHuman Liver MicrosomesEthoxyresorufin[3]
Kᵢ (inactivation) 3 µMHuman Liver MicrosomesNot Specified[4]
Kᵢ (inactivation) 23 µMHuman Liver MicrosomesNot Specified[5][6][7]
k_inact_ (max rate of inactivation) 0.27 min⁻¹Human Liver MicrosomesNot Specified[4]
k_inact_ (max rate of inactivation) 0.87 min⁻¹Human Liver MicrosomesNot Specified[5][6][7]

Table 2: Selectivity of this compound Against Other Human CYP450 Isoforms

CYP IsoformInhibitionIC₅₀Reference
CYP1A1 Not significantly inhibited> 500 µM[4][7]
CYP2A6 Not significantly inhibited> 500 µM[4][7]
CYP2B6 Not significantly inhibited-[4]
CYP2C8 Not significantly inhibited> 500 µM[7]
CYP2C9(/8) Not significantly inhibited-[4]
CYP2C19 Not significantly inhibited-[4]
CYP2D6 Not significantly inhibited> 500 µM[4][7]
CYP2E1 Not significantly inhibited-[4]
CYP3A4(/5) Not significantly inhibited> 500 µM[4][7]

Mechanism of CYP1A2 Inactivation

This compound is a mechanism-based inhibitor, also known as a "suicide substrate".[4] This means that it is metabolically activated by CYP1A2 to a reactive intermediate that then covalently binds to and inactivates the enzyme.[8][9][10] The process is time-dependent and requires the presence of the cofactor NADPH.[4][5][6] The inactivation involves the oxidation of the 8-methyl group of this compound, leading to the formation of a reactive imidazomethide intermediate which then forms a 1:1 covalent adduct with the CYP1A2 protein.[8][9][10]

G cluster_CYP1A2 CYP1A2 Active Site This compound This compound Metabolism Metabolic Activation This compound->Metabolism Enters Active Site Reactive_Intermediate Reactive Imidazomethide Intermediate Metabolism->Reactive_Intermediate Oxidation of 8-methyl group NADP NADP+ Metabolism->NADP Inactive_Adduct Covalent Adduct (Inactive CYP1A2) Reactive_Intermediate->Inactive_Adduct Covalent Binding to Apoenzyme NADPH NADPH NADPH->Metabolism

Figure 1: Mechanism of CYP1A2 Inactivation by this compound.

Experimental Protocols for Determining CYP1A2 Inhibition

The assessment of this compound's inhibitory activity on CYP1A2 typically involves in vitro assays using human liver microsomes (HLMs) or recombinant human CYP1A2 enzymes.

IC₅₀ Determination (Direct Inhibition)

This experiment determines the concentration of this compound required to inhibit 50% of CYP1A2 activity.

  • Materials:

    • Pooled human liver microsomes (HLMs)

    • CYP1A2-specific substrate (e.g., phenacetin, caffeine, or a fluorescent probe)

    • This compound stock solution

    • NADPH regenerating system (or NADPH)

    • Phosphate buffer (pH 7.4)

    • Quenching solution (e.g., acetonitrile or methanol)

    • LC-MS/MS or fluorescence plate reader for analysis

  • Procedure:

    • Prepare a series of dilutions of this compound in the incubation buffer.

    • In a microcentrifuge tube or 96-well plate, combine HLMs, the CYP1A2 substrate, and the this compound dilution (or vehicle control).

    • Pre-warm the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for a specified time (e.g., 10-15 minutes).

    • Terminate the reaction by adding the quenching solution.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for the formation of the metabolite using LC-MS/MS or a fluorescence plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

Time-Dependent Inhibition (Mechanism-Based Inhibition)

This assay characterizes the time- and concentration-dependent inactivation of CYP1A2 by this compound.

  • Materials:

    • Same as for IC₅₀ determination.

  • Procedure:

    • Pre-incubation:

      • Prepare a mixture of HLMs, this compound at various concentrations (or vehicle control), and buffer.

      • Initiate the pre-incubation by adding the NADPH regenerating system.

      • Incubate at 37°C, taking aliquots at several time points (e.g., 0, 5, 10, 20, 30 minutes).

    • Definitive Incubation:

      • Dilute each aliquot from the pre-incubation mixture into a second incubation mixture containing a high concentration of the CYP1A2 substrate and NADPH. This dilution step is crucial to minimize further inhibition by any remaining this compound.

      • Incubate for a short, fixed period (e.g., 5-10 minutes).

    • Analysis:

      • Terminate the reaction and analyze for metabolite formation as described for the IC₅₀ assay.

      • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time to determine the observed inactivation rate constant (k_obs_) for each this compound concentration.

      • Plot k_obs_ versus the this compound concentration and fit the data to the Michaelis-Menten equation for inactivation to determine the maximal rate of inactivation (k_inact_) and the inhibitor concentration at half-maximal inactivation (Kᵢ).

G cluster_workflow CYP1A2 Time-Dependent Inhibition Assay Workflow Start Start Preincubation Pre-incubation: HLMs + this compound + NADPH Start->Preincubation Aliquots Take Aliquots at Time Points Preincubation->Aliquots Dilution Dilute Aliquots into Definitive Incubation Mix Aliquots->Dilution Definitive_Incubation Definitive Incubation: + Substrate + NADPH Dilution->Definitive_Incubation Termination Terminate Reaction Definitive_Incubation->Termination Analysis LC-MS/MS or Fluorescence Analysis Termination->Analysis Data_Analysis Data Analysis: Calculate k_obs, Kᵢ, k_inact Analysis->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for Time-Dependent Inhibition Assay.

Conclusion

This compound stands out as a highly selective and potent mechanism-based inhibitor of CYP1A2. Its well-characterized inhibitory profile and the established experimental protocols for its assessment make it an indispensable chemical probe for in vitro and in vivo studies aimed at elucidating the role of CYP1A2 in drug metabolism. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations.

References

The Rise and Fall of Furafylline: A Tale of a Promising Asthma Drug and a Potent Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the story of Furafylline serves as a compelling case study in drug development, highlighting the intricate dance between desired therapeutic effects and unforeseen pharmacological properties. Initially developed as a long-acting bronchodilator for asthma, its potent and selective inhibition of a key drug-metabolizing enzyme, cytochrome P450 1A2 (CYP1A2), ultimately defined its legacy in the annals of pharmacology.

Discovery and Initial Development for Asthma

This compound, chemically known as 1,8-dimethyl-3-(2'-furfuryl)methylxanthine, emerged from research aimed at finding a more durable alternative to theophylline for the management of asthma.[1][2][3][4] As a methylxanthine derivative, its structural similarity to theophylline suggested potential as a bronchodilator. The initial developmental goal was to provide patients with a longer-lasting relief from bronchoconstriction, a hallmark of asthma.

While the specific inventors and the pharmaceutical company that spearheaded its initial development are not readily apparent in publicly available literature, the focus of early research was on its potential to relax airway smooth muscle and improve respiratory function. However, the trajectory of this compound's development took a sharp turn as its profound interaction with a critical component of human drug metabolism came to light.

Unraveling the Potent Inhibition of Cytochrome P450 1A2

The pivotal discovery that reshaped the understanding of this compound was its role as a potent and highly selective inhibitor of CYP1A2.[1][5][6][7] This enzyme, primarily found in the liver, is responsible for the metabolism of a wide range of endogenous compounds and xenobiotics, including numerous clinically important drugs.

Subsequent investigations revealed that this compound is not just a simple competitive inhibitor but a mechanism-based inactivator, also known as a "suicide inhibitor," of CYP1A2.[2][3] This means that the enzyme metabolizes this compound into a reactive intermediate that then irreversibly binds to and inactivates the enzyme.

Quantitative Analysis of CYP1A2 Inhibition

The potency of this compound's inhibition of CYP1A2 has been extensively quantified in numerous studies. The following table summarizes key quantitative data from various in vitro experiments.

ParameterValueExperimental SystemReference(s)
IC50 0.07 µMHuman Liver Microsomes[1][8]
Ki 3 µMHuman Liver Microsomes[1]
kinact 0.27 min⁻¹Human Liver Microsomes[1]
Ki 23 µMHuman Liver Microsomes[2][4]
kinact 0.87 min⁻¹Human Liver Microsomes[2][4]
Ki 0.8 µMHuman Liver Microsomes[9]
kinact 0.16 min⁻¹Human Liver Microsomes[9]

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme. kinact: The maximal rate of enzyme inactivation.

Experimental Protocols for Characterizing CYP1A2 Inhibition

The characterization of this compound as a mechanism-based inhibitor of CYP1A2 involved a series of well-defined experimental protocols.

Determination of IC50

A common method to determine the IC50 value involves incubating human liver microsomes (a source of CYP1A2) with a known CYP1A2 substrate (e.g., phenacetin) and varying concentrations of this compound. The activity of CYP1A2 is measured by quantifying the formation of the product (e.g., acetaminophen from phenacetin). The IC50 is the concentration of this compound that reduces the enzyme activity by 50%.

Demonstration of Mechanism-Based Inhibition

To confirm mechanism-based inhibition, a pre-incubation experiment is typically performed. This involves incubating human liver microsomes with this compound in the presence of NADPH (a necessary cofactor for CYP450 activity) for a specific duration before the addition of the CYP1A2 substrate.[1] A time- and NADPH-dependent loss of enzyme activity that cannot be recovered by dilution is indicative of mechanism-based inactivation.

The workflow for such an experiment can be visualized as follows:

G cluster_preincubation Pre-incubation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Preincubation_Mix Pre-incubation Mixture HLM->Preincubation_Mix This compound This compound This compound->Preincubation_Mix NADPH NADPH NADPH->Preincubation_Mix Incubation_Mix Incubation Mixture Preincubation_Mix->Incubation_Mix Add after pre-incubation Substrate CYP1A2 Substrate (e.g., Phenacetin) Substrate->Incubation_Mix Analysis Measure Product Formation (e.g., Acetaminophen) Incubation_Mix->Analysis

Workflow for demonstrating mechanism-based inhibition of CYP1A2 by this compound.
Determination of Ki and kinact

The kinetic parameters of mechanism-based inhibition, Ki and kinact, are determined by measuring the rate of enzyme inactivation at various concentrations of the inhibitor. The data are then fitted to the Michaelis-Menten equation for enzyme inactivation.

The Signaling Pathway of CYP1A2 Inhibition

The mechanism of this compound-mediated inactivation of CYP1A2 involves its metabolic activation by the enzyme itself. The process can be summarized in the following signaling pathway:

G This compound This compound CYP1A2_active Active CYP1A2 This compound->CYP1A2_active Binds to active site Reactive_Intermediate Reactive Intermediate CYP1A2_active->Reactive_Intermediate Metabolic activation CYP1A2_inactive Inactive CYP1A2 Adduct Reactive_Intermediate->CYP1A2_inactive Covalent bonding

Mechanism of this compound-induced inactivation of CYP1A2.

Synthesis of this compound

The synthesis of this compound (1,8-dimethyl-3-(2'-furfuryl)methylxanthine) can be achieved through the condensation of a substituted diaminouracil with a suitable reagent. A plausible synthetic route is outlined below:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Diaminouracil 1,3-Dimethyl-5,6-diaminouracil Condensation Condensation & Cyclization Diaminouracil->Condensation Furfuryl_reagent 2-Furaldehyde Furfuryl_reagent->Condensation This compound This compound Condensation->this compound

Synthetic pathway for this compound.

Conclusion: A Legacy of Unintended Consequences

The development of this compound is a classic example of how a drug candidate's journey can be diverted by unexpected pharmacological findings. While its initial promise as a long-acting bronchodilator for asthma was overshadowed by its potent inhibition of CYP1A2, this very property has made it an invaluable tool for in vitro studies of drug metabolism. For researchers in drug development, the story of this compound underscores the critical importance of comprehensive pharmacological profiling to identify potential drug-drug interactions and to fully understand a molecule's mechanism of action. Its legacy serves as a constant reminder that even unintended discoveries can significantly advance scientific knowledge.

References

A Comprehensive Pharmacological Profile of Furafylline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Furafylline, with the chemical name 1,8-dimethyl-3-(2'-furfuryl)methylxanthine, is a methylxanthine derivative.[1][2] It was initially developed as a potential long-acting therapeutic agent for asthma, intended as an alternative to theophylline.[3][4] However, its most significant characteristic, which has defined its use in pharmacological research, is its role as a potent and highly selective mechanism-based inhibitor of human cytochrome P450 1A2 (CYP1A2).[1][2][4][5][6] This property makes this compound an invaluable tool for in vitro and in vivo studies to elucidate the role of CYP1A2 in drug metabolism and to probe potential drug-drug interactions.[7][8] This document provides an in-depth technical overview of the pharmacological profile of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Mechanism of Action: CYP1A2 Inactivation

This compound functions as a mechanism-based, or "suicide," inhibitor of CYP1A2.[7][8] This means the enzyme metabolically activates this compound into a reactive intermediate, which then irreversibly inactivates the enzyme. The process is characterized by its time- and NADPH-dependency.[7]

The proposed mechanism involves the following key steps:

  • This compound binds to the active site of CYP1A2.

  • The enzyme, in a standard catalytic cycle requiring NADPH and O₂, oxidizes the 8-methyl group of this compound.[8][9]

  • This oxidation generates a highly reactive imidazomethide intermediate.[9][10]

  • This intermediate then covalently binds to a nucleophilic amino acid residue within the CYP1A2 active site, forming a stable 1:1 adduct with the protein.[9][10]

  • The formation of this covalent adduct results in the irreversible inactivation of the enzyme.[8][11]

G

Quantitative Pharmacological Data

The interaction of this compound with CYP1A2 has been characterized by several key quantitative parameters, establishing its potency and efficiency as an inhibitor.

In Vitro Inhibition and Inactivation Parameters

The potency of this compound against human CYP1A2 has been determined in multiple studies, primarily using human liver microsomes. The reported kinetic constants, while consistently demonstrating high potency, show some variability across different studies.

ParameterValueEnzyme SourceCommentsReference(s)
IC₅₀ 0.07 µMHuman Liver MicrosomesNon-competitive inhibition of phenacetin O-deethylase activity.[1][2][5][6][12]
Kᵢ (inactivation) 3 µMHuman Liver MicrosomesKinetic constant of inactivation.[7]
23 µMHuman Liver MicrosomesKinetic constant of inactivation.[8][11]
k_inact 0.27 min⁻¹Human Liver MicrosomesMaximum rate of inactivation.[7]
0.87 min⁻¹Human Liver MicrosomesMaximum rate of inactivation.[8][11]
Partition Ratio ~3 - 6Human Liver MicrosomesNumber of metabolic turnovers per inactivation event.[8][11]
5.0 - 7.6Expressed CYP1A2A low ratio indicates high efficiency of inactivation.[9]
Isoform Selectivity

A critical feature of this compound for research applications is its high selectivity for CYP1A2 over other major human P450 isoforms.

CYP IsoformEffectReference(s)
CYP1A1 No significant inhibition.[1][2][7]
CYP2A6 No significant inhibition.[7]
CYP2B6 No significant inhibition.[7]
CYP2C family Very little to no effect.[1][2][6][7]
CYP2D6 Very little to no effect.[1][2][7]
CYP2E1 No significant inhibition.[7]
CYP3A4/5 Very little to no effect.[5][6][7]

Note: A significant species difference exists; this compound inhibits the rat orthologue of CYP1A2 only at concentrations approximately 1000-times higher than those required for the human enzyme.[1][2]

Pharmacokinetic Profile

Despite its initial development as a long-acting bronchodilator, detailed human pharmacokinetic data for this compound is largely unavailable in the public domain.[3] Its primary utility remains as a laboratory research tool rather than a clinical therapeutic.

Drug-Drug Interactions

The potent and selective inhibition of CYP1A2 by this compound is the mechanistic basis for significant drug-drug interactions (DDIs). Co-administration of this compound with drugs that are primarily metabolized by CYP1A2 can lead to decreased clearance and elevated plasma concentrations of those drugs, potentially increasing the risk of toxicity.[3] For example, this compound administration has been shown to inhibit the oxidation of caffeine, a well-known CYP1A2 substrate.[1][2][13]

G This compound This compound CYP1A2 CYP1A2 Enzyme This compound->CYP1A2 Inhibits Metabolite Inactive Metabolite CYP1A2->Metabolite Produces Concentration Increased Plasma Concentration of Victim Drug CYP1A2->Concentration Metabolism Blocked VictimDrug Victim Drug (CYP1A2 Substrate) VictimDrug->CYP1A2 Metabolized by Toxicity Potential for Adverse Effects/Toxicity Concentration->Toxicity Leads to

Experimental Protocols

The following are representative protocols for utilizing this compound to study CYP1A2 activity, synthesized from published methodologies.[1][7][8][14]

Protocol: Determination of IC₅₀ for CYP1A2 Inhibition

Objective: To determine the concentration of this compound that causes 50% inhibition of CYP1A2 activity in human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • This compound stock solution (e.g., in DMSO)

  • Phenacetin (probe substrate)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard (for analytical quantification)

  • HPLC-MS/MS or HPLC-UV system

Methodology:

  • Prepare Microsomal Mixture: On ice, prepare a reaction mixture containing HLM (e.g., 0.1-0.2 mg/mL protein) and phenacetin (at a concentration near its Km, e.g., 20-50 µM) in potassium phosphate buffer.

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., 0.001 µM to 10 µM). Include a vehicle control (DMSO only).

  • Incubation: Add the different concentrations of this compound or vehicle to the microsomal mixture. Allow a brief pre-incubation of 5-10 minutes at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Reaction Time: Incubate for a fixed time (e.g., 10-15 minutes) at 37°C in a shaking water bath. Ensure the reaction is in the linear range.

  • Quench Reaction: Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples (e.g., 14,000 rpm for 10 minutes) to pellet the protein.

  • Analysis: Transfer the supernatant to HPLC vials and analyze for the formation of the metabolite, acetaminophen, using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Characterization of Mechanism-Based Inhibition (Kᵢ and k_inact_)

Objective: To determine the kinetic parameters of irreversible inactivation of CYP1A2 by this compound.

Methodology: This protocol involves a pre-incubation step to allow for inactivation, followed by a dilution and a secondary incubation to measure remaining enzyme activity.

G cluster_preincubation Step 1: Pre-incubation (Inactivation) cluster_activity Step 2: Activity Measurement cluster_analysis Step 3: Analysis A1 Prepare HLM + this compound (Multiple Concentrations) A2 Pre-warm to 37°C A1->A2 A3 Initiate Inactivation with NADPH A2->A3 A4 Incubate at 37°C (Time Course: 0, 5, 10, 20, 30 min) A3->A4 B1 Take Aliquot from Pre-incubation A4->B1 B2 Dilute into Secondary Reaction Mixture (containing Probe Substrate + NADPH) B1->B2 B3 Incubate for short fixed time (e.g., 5 min) B2->B3 B4 Quench Reaction B3->B4 C1 Quantify Metabolite (LC-MS/MS) B4->C1 C2 Plot ln(% Activity Remaining) vs. Pre-incubation Time C1->C2 C3 Determine k_obs_ from slope C2->C3 C4 Plot k_obs_ vs. [this compound] to determine Kᵢ and k_inact_ C3->C4

Conclusion

This compound is a well-characterized and indispensable pharmacological tool. Its profile as a potent, selective, and mechanism-based inhibitor of human CYP1A2 is thoroughly established. While its clinical development was halted, its properties have rendered it a gold standard for in vitro phenotyping studies to determine the contribution of CYP1A2 to the metabolism of new chemical entities. For drug development professionals, understanding the pharmacological profile of this compound is crucial for designing robust drug metabolism studies and for accurately predicting and interpreting potential drug-drug interactions involving the CYP1A2 pathway.

References

Furafylline: A Technical Overview of its Chemical Identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, precise molecular identification is paramount. This guide provides the key chemical identifiers for Furafylline, a methylxanthine derivative investigated for its potential as a long-acting bronchodilator.

Core Chemical Identifiers

The standard chemical identifiers for this compound are crucial for database searches, literature reviews, and regulatory submissions. These unique strings encode the molecule's composition and structure, ensuring unambiguous identification across different platforms and datasets.

IdentifierValue
InChIKey KGQZGCIVHYLPBH-UHFFFAOYSA-N[1]
SMILES CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C[1]

InChIKey (International Chemical Identifier Key): The InChIKey is a hashed version of the full InChI string, providing a compact and unique identifier that is ideal for database indexing and web searches.

SMILES (Simplified Molecular-Input Line-Entry System): The SMILES string is a line notation for describing the structure of chemical species using short ASCII strings. It is widely used in cheminformatics to represent molecular structures.

Structural and Pathway Visualization

To further elucidate the context of this compound, the following diagrams illustrate its molecular structure and a conceptual workflow for its identification.

Furafylline_Identification cluster_identifiers Chemical Identifiers cluster_molecule This compound InChIKey InChIKey: KGQZGCIVHYLPBH-UHFFFAOYSA-N SMILES SMILES: CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C Molecule C12H12N4O3 Molecule->InChIKey generates Molecule->SMILES generates

Caption: Logical relationship between this compound's molecular formula and its key chemical identifiers.

Experimental_Workflow Compound This compound Sample Analysis Spectroscopic & Computational Analysis Compound->Analysis Structure Determine Molecular Structure Analysis->Structure Identifiers Generate InChIKey & SMILES Structure->Identifiers

References

Mechanism-Based Inactivation of Cytochromes P450 by Furafylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furafylline, a methylxanthine derivative, is a potent and selective mechanism-based inhibitor of human cytochrome P450 1A2 (CYP1A2).[1][2][3][4] This inactivation is time- and NADPH-dependent, proceeding through the metabolic activation of this compound by CYP1A2 to a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[4][5][6] Understanding the mechanism of this inactivation is crucial for drug development, as co-administration of drugs metabolized by CYP1A2 with this compound can lead to significant drug-drug interactions.[7] This technical guide provides an in-depth overview of the mechanism of CYP1A2 inactivation by this compound, detailed experimental protocols for its characterization, and a summary of the key kinetic parameters.

The Mechanism of CYP1A2 Inactivation by this compound

The inactivation of CYP1A2 by this compound is a multi-step process that begins with the binding of this compound to the active site of the enzyme. In the presence of NADPH and molecular oxygen, CYP1A2 catalyzes the oxidation of the 8-methyl group of this compound.[8][9] This oxidation is a critical step, as demonstrated by a modest intermolecular isotope effect when the hydrogens of the 8-methyl group are replaced with deuterium.

This initial oxidation does not directly lead to the final product but instead generates a highly reactive two-electron oxidized intermediate.[8][9] This intermediate has been proposed to be a novel imidazomethide. This reactive species can then follow one of two pathways:

  • Inactivation Pathway: The reactive intermediate can covalently bind to a nucleophilic residue in the active site of CYP1A2, forming a stable 1:1 adduct with the protein.[5][8][9] This covalent modification leads to the irreversible loss of the enzyme's catalytic activity.

  • Metabolic Pathway: Alternatively, the reactive intermediate can be quenched by water in the surrounding medium, leading to the formation of the 8'-methyl carbinol metabolite.[8][9]

The efficiency of inactivation is described by the partition ratio, which is the ratio of the number of moles of substrate that are converted to product for every mole of enzyme that is inactivated. For this compound, the partition ratio is low, indicating that it is an efficient inactivator of CYP1A2.[8][9]

Signaling Pathway of this compound-Mediated CYP1A2 Inactivation

G This compound This compound Complex [CYP1A2-Furafylline] This compound->Complex Binds to active site CYP1A2 CYP1A2 (Active) CYP1A2->Complex NADPH NADPH Oxidation Oxidation of 8-methyl group NADPH->Oxidation O2 O2 O2->Oxidation Complex->Oxidation Intermediate Reactive Imidazomethide Intermediate Oxidation->Intermediate Inactive_CYP1A2 CYP1A2 (Inactive) Covalent Adduct Intermediate->Inactive_CYP1A2 Covalent Binding Metabolite 8'-methyl carbinol Metabolite Intermediate->Metabolite Quenching H2O H2O H2O->Metabolite G cluster_0 Initial Screening cluster_1 Kinetic Characterization cluster_2 Mechanism Elucidation cluster_3 Confirmation Screening Time- and NADPH- dependent Inhibition Assay Kinetics Determination of Ki and kinact Screening->Kinetics If positive Adduct Covalent Adduct Detection Kinetics->Adduct MetaboliteID Metabolite Identification Kinetics->MetaboliteID Dialysis Irreversibility Check (Dialysis) Adduct->Dialysis G cluster_criteria Defining Criteria cluster_consequences Consequences MBI Mechanism-Based Inactivation TimeDep Time-Dependent MBI->TimeDep NADPHDep NADPH-Dependent MBI->NADPHDep Irreversible Irreversible MBI->Irreversible Saturable Saturable Kinetics (Follows Michaelis-Menten) MBI->Saturable CovalentAdduct Covalent Adduct Formation MBI->CovalentAdduct LossOfActivity Loss of Enzyme Activity MBI->LossOfActivity

References

Methodological & Application

Protocol for Using Furafylline in In-Vitro Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furafylline is a potent and selective mechanism-based inhibitor of human cytochrome P450 1A2 (CYP1A2), an enzyme crucial for the metabolism of numerous drugs and xenobiotics.[1][2] Its high specificity makes it an invaluable tool in in-vitro drug-drug interaction (DDI) studies to determine the contribution of CYP1A2 to the metabolism of investigational drugs.[3] This document provides detailed application notes and protocols for the use of this compound in in-vitro assays to characterize CYP1A2 inhibition.

Mechanism of Action

This compound is a time- and NADPH-dependent inhibitor of CYP1A2.[4] Its inhibitory action involves the metabolic activation of this compound by CYP1A2. The enzyme catalyzes the oxidation of the 8-methyl group of this compound, leading to the formation of a reactive intermediate.[5] This intermediate then covalently binds to the CYP1A2 protein, causing irreversible inactivation of the enzyme.[5] This "suicide inhibition" is a key characteristic of mechanism-based inhibitors.[4]

Signaling Pathway of this compound-Mediated CYP1A2 Inhibition

G cluster_0 cluster_1 This compound This compound Metabolism Metabolic Activation This compound->Metabolism CYP1A2_active Active CYP1A2 Enzyme CYP1A2_active->Metabolism CYP1A2_inactive Inactive Covalent Adduct (CYP1A2-Furafylline) NADPH NADPH NADPH->Metabolism O2 O₂ O2->Metabolism Reactive_Intermediate Reactive Intermediate Metabolism->Reactive_Intermediate Oxidation of 8-methyl group Reactive_Intermediate->CYP1A2_inactive Covalent Binding G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Processing A1 Prepare Reagents: - this compound Dilutions - HLM Suspension - Substrate Solution - NADPH System B1 Combine HLM, Substrate, and this compound in Plate A1->B1 B2 Pre-incubation (for TDI Assay) - With NADPH - Without NADPH B1->B2 TDI Assay B3 Initiate Reaction (Add NADPH/Substrate) B1->B3 Direct Assay B2->B3 B4 Incubate at 37°C B3->B4 C1 Terminate Reaction B4->C1 C2 Centrifuge C1->C2 C3 Analyze Supernatant by LC-MS/MS C2->C3 D1 Calculate % Inhibition C3->D1 D2 Determine IC50 Value D1->D2

References

Furafylline: Application Notes and Protocols for Effective CYP1A2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing furafylline as a potent and selective mechanism-based inhibitor of Cytochrome P450 1A2 (CYP1A2). This document summarizes key quantitative data, details experimental protocols, and provides visual workflows to aid in the design and execution of in vitro drug metabolism and drug-drug interaction studies.

Introduction

This compound is a methylxanthine derivative that acts as a highly selective, time- and NADPH-dependent inhibitor of human CYP1A2.[1][2] Its mechanism of action involves being metabolized by CYP1A2 to a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[3][4][5] This "suicide inhibition" makes this compound an invaluable tool for delineating the role of CYP1A2 in the metabolism of new chemical entities and for predicting potential drug-drug interactions.[1][2] this compound exhibits high selectivity for CYP1A2 with minimal effects on other major CYP isoforms.[1][6]

Quantitative Data for this compound Inhibition of CYP1A2

The effective concentration of this compound for CYP1A2 inhibition can vary depending on the experimental system. The following tables summarize the reported inhibitory constants for this compound against CYP1A2 in various in vitro systems.

Table 1: IC50 Values for this compound against CYP1A2

Experimental SystemSubstrateIC50 Value (µM)Reference(s)
Human Liver Microsomes (HLM)Phenacetin0.48[7]
Human Liver Microsomes (HLM)-0.07[6][8]
Human Liver Microsomes (HLM)Phenacetin2.9[9]
Human Liver Microsomes (HLM)Ethoxyresorufin5.1[10]
Human Liver Microsomes (HLM)-1.56[11]
Recombinant Human CYP1A2Vivid® EOMCC1.6[12]
Rat Liver Microsomes (RLM)Phenacetin20.80[7]

Table 2: Mechanism-Based Inactivation Parameters for this compound

Experimental SystemKᵢ (µM)kᵢₙₐ꜀ₜ (min⁻¹)Reference(s)
Human Liver Microsomes (HLM)30.27[1]
Human Liver Microsomes (HLM)230.87[2][13]

Experimental Protocols

General Protocol for Determining the IC50 of this compound against CYP1A2 in Human Liver Microsomes

This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC50) of this compound for CYP1A2-mediated metabolism.

Materials:

  • Human Liver Microsomes (HLM)

  • This compound

  • CYP1A2 probe substrate (e.g., Phenacetin)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[14]

    • Prepare a stock solution of the CYP1A2 probe substrate.

    • Prepare the NADPH regenerating system in potassium phosphate buffer.

  • Pre-incubation:

    • In a microcentrifuge tube, combine HLM, potassium phosphate buffer, and a range of this compound concentrations.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the pre-incubation by adding the NADPH regenerating system.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for mechanism-based inactivation.[1]

  • Initiate Metabolic Reaction:

    • Add the CYP1A2 probe substrate to the pre-incubation mixture to start the reaction.

    • Incubate at 37°C for a specific time (e.g., 15 minutes). The incubation time should be within the linear range of metabolite formation.

  • Terminate Reaction:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to pellet the protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of CYP1A2 activity for each this compound concentration relative to a vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.

Protocol for Assessing Mechanism-Based Inactivation (Kᵢ and kᵢₙₐ꜀ₜ)

To characterize this compound as a mechanism-based inhibitor, a more detailed kinetic experiment is required to determine the inactivation parameters, Kᵢ and kᵢₙₐ꜀ₜ.

Procedure:

  • Follow the pre-incubation steps as described in the IC50 protocol, but vary both the concentration of this compound and the pre-incubation time.

  • At each pre-incubation time point for each this compound concentration, initiate the metabolic reaction with the probe substrate.

  • Terminate the reaction after a short, fixed incubation time.

  • Analyze metabolite formation.

  • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each this compound concentration. The slope of this line represents the observed inactivation rate constant (kₒᵦₛ).

  • Plot the kₒᵦₛ values against the corresponding this compound concentrations.

  • Determine kᵢₙₐ꜀ₜ (the maximal rate of inactivation) and Kᵢ (the concentration of inhibitor that gives half-maximal inactivation) by fitting the data to the Michaelis-Menten equation for enzyme inactivation.

Visual Representations

Mechanism of this compound-Mediated CYP1A2 Inhibition

cluster_0 CYP1A2 Active Site This compound This compound Metabolism Metabolism (Oxidation of furan ring) This compound->Metabolism Enters active site Reactive_Intermediate Reactive Intermediate Metabolism->Reactive_Intermediate Covalent_Adduct Covalent Adduct Formation Reactive_Intermediate->Covalent_Adduct Inactive_CYP1A2 Inactive CYP1A2 Covalent_Adduct->Inactive_CYP1A2

Caption: Mechanism of this compound-mediated CYP1A2 inactivation.

Experimental Workflow for IC50 Determination

cluster_workflow IC50 Determination Workflow Start Start Prepare_Reagents Prepare Reagents (HLM, this compound, Substrate, Buffer) Start->Prepare_Reagents Pre_incubation Pre-incubation (HLM + this compound + NADPH) Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction (Add Substrate) Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate Terminate Reaction (Add cold solvent + IS) Incubate->Terminate Process_Sample Process Sample (Centrifuge, collect supernatant) Terminate->Process_Sample Analyze LC-MS/MS Analysis Process_Sample->Analyze Data_Analysis Data Analysis (Calculate % inhibition, determine IC50) Analyze->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the IC50 of this compound.

Conclusion

This compound is a robust and selective tool for investigating CYP1A2-mediated metabolism. The provided protocols and quantitative data serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and drug development. Careful consideration of the experimental conditions, particularly pre-incubation, is crucial for obtaining accurate and reproducible results when using this mechanism-based inhibitor.

References

Application Notes and Protocols for the Use of Furafylline in Human Liver Microsome Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furafylline, a methylxanthine derivative, is a potent and highly selective mechanism-based inhibitor of human Cytochrome P450 1A2 (CYP1A2).[1][2][3] Its specificity makes it an invaluable tool in drug metabolism studies to elucidate the role of CYP1A2 in the biotransformation of xenobiotics.[4] These application notes provide detailed protocols for utilizing this compound in human liver microsome (HLM) studies to characterize CYP1A2-mediated metabolism and assess potential drug-drug interactions.

This compound inactivates CYP1A2 in a time- and NADPH-dependent manner.[5] The inhibition is irreversible as this compound is converted by CYP1A2 into a reactive intermediate that covalently binds to the enzyme, leading to its inactivation.[6][7] This mechanism-based inhibition is also referred to as suicide inhibition.[5]

Data Presentation: In Vitro Inhibition Parameters of this compound against Human CYP1A2

The following tables summarize key quantitative data for the inhibition of CYP1A2 by this compound in human liver microsomes. These values are essential for designing and interpreting in vitro studies.

ParameterReported Value(s)Reference(s)
IC50 (Half Maximal Inhibitory Concentration) 0.07 µM, ~0.31 µM[2][3][8]
Ki (Inhibitor Constant) 3 µM, 23 µM[1][5]
kinact (Maximal Rate of Inactivation) 0.27 min⁻¹, 0.87 min⁻¹[1][5]
Partition Ratio ~3-6[1]

Note: The variability in these values can be attributed to differences in experimental conditions such as microsomal protein concentration, substrate used, and incubation time.

Experimental Protocols

Protocol 1: Determination of this compound IC50 for CYP1A2 Inhibition in Human Liver Microsomes

This protocol outlines the procedure to determine the concentration of this compound required to inhibit 50% of CYP1A2 activity in HLM.

Materials:

  • Human Liver Microsomes (HLM)

  • This compound

  • CYP1A2 probe substrate (e.g., Phenacetin, Caffeine)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • LC-MS/MS for analysis

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the incubation mixture should be less than 1%.

    • Prepare a stock solution of the CYP1A2 probe substrate.

    • Prepare the NADPH regenerating system.

  • Incubation Setup:

    • On ice, prepare incubation tubes containing HLM (final concentration 0.25-0.5 mg/mL) and a range of this compound concentrations (e.g., 0.01 µM to 10 µM) in potassium phosphate buffer. Include a vehicle control (no this compound).

    • Pre-warm the incubation mixtures at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Add the CYP1A2 probe substrate to the incubation mixtures.

    • Initiate the enzymatic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the Reaction:

    • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Time-Dependent Inhibition (TDI) Assay for this compound with Human Liver Microsomes

This protocol is designed to characterize the time-dependent and NADPH-dependent inactivation of CYP1A2 by this compound.

Materials:

  • Same as Protocol 1.

Procedure:

  • Pre-incubation:

    • Prepare two sets of incubation tubes. In the first set (test), include HLM (0.5 mg/mL), this compound at various concentrations, and potassium phosphate buffer. In the second set (control), omit the NADPH regenerating system.

    • Pre-warm the mixtures at 37°C for 5 minutes.

    • Initiate the pre-incubation by adding the NADPH regenerating system to the test set.

    • At various time points (e.g., 0, 5, 10, 20, 30 minutes), take aliquots from the pre-incubation mixtures.

  • Definitive Incubation:

    • Dilute the aliquots from the pre-incubation into a second set of tubes containing the CYP1A2 probe substrate and the NADPH regenerating system. The dilution step is crucial to minimize the effect of any remaining this compound as a competitive inhibitor.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination and Analysis:

    • Terminate the reaction and process the samples as described in Protocol 1.

    • Analyze for metabolite formation.

  • Data Analysis:

    • For each this compound concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time.

    • The slope of this plot represents the observed inactivation rate constant (kobs).

    • Plot kobs against the this compound concentration to determine the kinact and Ki from the resulting hyperbola.

Visualizations

Mechanism of CYP1A2 Inactivation by this compound

G cluster_0 A This compound C [this compound-CYP1A2] Complex A->C Binding B CYP1A2 (Active) B->C D NADPH-dependent Oxidation C->D E Reactive Intermediate- CYP1A2 Complex D->E Metabolic Activation F Covalent Adduct (Inactive CYP1A2) E->F Covalent Binding

Caption: Mechanism of time-dependent inactivation of CYP1A2 by this compound.

Experimental Workflow for CYP1A2 IC50 Determination

G cluster_workflow IC50 Determination Workflow A Prepare Incubation Mix: HLM + Buffer + This compound (various conc.) B Pre-warm at 37°C A->B C Add CYP1A2 Probe Substrate B->C D Initiate Reaction with NADPH Regenerating System C->D E Incubate at 37°C D->E F Terminate Reaction (e.g., Acetonitrile) E->F G Analyze Metabolite Formation (LC-MS/MS) F->G H Calculate IC50 G->H

Caption: Workflow for determining the IC50 of this compound for CYP1A2 inhibition.

References

Furafylline: A Potent Tool for Investigating CYP1A2-Mediated Drug Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Drug Development

Introduction

Furafylline is a highly potent and selective mechanism-based inhibitor of Cytochrome P450 1A2 (CYP1A2), a key enzyme in the metabolism of numerous drugs and xenobiotics. Its specificity and irreversible mode of action make it an invaluable tool for in vitro and in vivo studies aimed at elucidating the role of CYP1A2 in drug clearance, metabolic activation of pro-drugs, and drug-drug interactions. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the effective use of this compound in drug metabolism research.

This compound's inhibitory action is time- and NADPH-dependent, consistent with its classification as a suicide substrate.[1] The molecule itself is not the ultimate inhibitor. Instead, CYP1A2 metabolizes this compound, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing its irreversible inactivation.[2] This mechanism-based inhibition is highly specific for CYP1A2, with minimal effects on other major CYP isoforms, ensuring targeted investigation of CYP1A2 pathways.[1][3][4]

Data Presentation

The inhibitory potency of this compound against CYP1A2 can be quantified by several parameters, including the half-maximal inhibitory concentration (IC50), the inactivation constant (Ki), and the maximal rate of inactivation (kinact). The values for these parameters can vary depending on the experimental conditions, such as the specific substrate used and the incubation time.

Table 1: In Vitro Inhibition of Human CYP1A2 by this compound

ParameterValueSubstrateSource
IC500.07 µMPhenacetin[3]
IC50 (0 min pre-incubation)10.1 µMPhenacetin[5]
IC50 (30 min pre-incubation with NADPH)0.586 µMPhenacetin[5]
IC502.0 µMPhenacetin[6]
IC502.9 µMPhenacetin (in cocktail)[6]
Ki3 µMNot Specified[1]
Ki23 µMNot Specified[7]
kinact0.27 min⁻¹Not Specified[1]
kinact0.87 min⁻¹Not Specified[7]

Table 2: Selectivity of this compound Against Other Human CYP450 Isoforms

CYP IsoformInhibitionSource
CYP1A1No significant inhibition[1][3]
CYP2A6No significant inhibition[1]
CYP2B6No significant inhibition[1]
CYP2C8No significant inhibition[1]
CYP2C9No significant inhibition[1]
CYP2C19No significant inhibition[1]
CYP2D6No significant inhibition[1][3]
CYP2E1No significant inhibition[1]
CYP3A4/5No significant inhibition[1]

Experimental Protocols

Protocol 1: Determination of this compound IC50 for CYP1A2 Inhibition in Human Liver Microsomes

This protocol describes a standard method to determine the concentration of this compound that inhibits 50% of CYP1A2 activity using the probe substrate phenacetin.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • Phenacetin (CYP1A2 substrate)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable quenching solvent)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Prepare Working Solutions: Serially dilute the this compound stock solution in the incubation buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Incubation Mixture Preparation: In a 96-well plate, combine the following in order:

    • Potassium phosphate buffer

    • Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)

    • This compound working solution or vehicle control (for 100% activity)

  • Pre-incubation (optional but recommended for time-dependent inhibitors): Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the microsomes.

  • Initiate the Reaction: Add the NADPH regenerating system to all wells to start the metabolic reaction.

  • Add Substrate: Immediately add phenacetin (at a concentration close to its Km for CYP1A2, typically 10-50 µM) to all wells.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the Reaction: Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the formation of the metabolite (acetaminophen from phenacetin) using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: IC50 Shift Assay to Confirm Time-Dependent Inhibition of CYP1A2 by this compound

This assay is designed to differentiate between reversible and time-dependent inhibition by comparing IC50 values with and without a pre-incubation step in the presence of NADPH. A significant decrease in the IC50 value after pre-incubation with NADPH is indicative of time-dependent inhibition.[5]

Procedure:

  • Follow steps 1 and 2 from Protocol 1 to prepare this compound working solutions.

  • Set up three incubation conditions:

    • Condition A (0-minute pre-incubation): Add HLM, buffer, NADPH regenerating system, and this compound/vehicle to the wells. Immediately add the substrate (phenacetin) to initiate the reaction.

    • Condition B (30-minute pre-incubation without NADPH): Pre-incubate HLM, buffer, and this compound/vehicle for 30 minutes at 37°C. Then, add the NADPH regenerating system and substrate to start the reaction.

    • Condition C (30-minute pre-incubation with NADPH): Pre-incubate HLM, buffer, NADPH regenerating system, and this compound/vehicle for 30 minutes at 37°C. Then, add the substrate to initiate the reaction.

  • Proceed with incubation, reaction termination, sample processing, and analysis as described in Protocol 1 (steps 7-10).

  • Data Analysis: Determine the IC50 value for each condition as described in Protocol 1. A significant shift (decrease) in the IC50 value for Condition C compared to Conditions A and B confirms time-dependent inhibition. An IC50 shift of ≥ 1.5 is often considered significant.[8]

Protocol 3: Determination of kinact and Ki for this compound

This protocol outlines the determination of the kinetic parameters of time-dependent inhibition.

Procedure:

  • Incubation Setup: Prepare incubation mixtures containing HLM, buffer, and a range of this compound concentrations.

  • Initiate Inactivation: Start the inactivation by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), take aliquots of the incubation mixture and dilute them into a secondary incubation mixture containing a high concentration of the probe substrate (phenacetin, typically 5-10 times the Km) and the NADPH regenerating system. This dilution effectively stops the inactivation process by reducing the concentration of this compound.

  • Measure Residual Activity: Incubate the secondary reaction mixtures for a short, fixed period and then terminate the reaction.

  • Analysis: Quantify the metabolite formation using LC-MS/MS.

  • Data Analysis:

    • For each this compound concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line represents the observed inactivation rate constant (kobs).

    • Plot the kobs values against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation to determine the kinact (Vmax of the plot) and Ki (Km of the plot).

Mandatory Visualizations

G cluster_workflow IC50 Shift Assay Workflow cluster_conditions Incubation Conditions prep Prepare Reagents (this compound, HLM, Buffer, Substrate, NADPH) condA 0 min Pre-incubation prep->condA condB 30 min Pre-incubation (-NADPH) prep->condB condC 30 min Pre-incubation (+NADPH) prep->condC reaction Initiate & Incubate (37°C) condA->reaction condB->reaction condC->reaction terminate Terminate Reaction (Quench with Solvent) reaction->terminate analysis LC-MS/MS Analysis (Metabolite Quantification) terminate->analysis data Data Analysis (Calculate IC50 for each condition) analysis->data

Caption: Workflow for an IC50 shift assay to determine time-dependent inhibition.

G This compound This compound cyp1a2 CYP1A2 (Active Enzyme) This compound->cyp1a2 Binds to active site reactive_intermediate Reactive Intermediate cyp1a2->reactive_intermediate Metabolic Activation inactive_complex Inactive CYP1A2-Furafylline Adduct nadp NADP+ cyp1a2->nadp reactive_intermediate->cyp1a2 Covalent Binding nadph NADPH nadph->cyp1a2

Caption: Mechanism of time-dependent inhibition of CYP1A2 by this compound.

References

Application Note: HPLC Analysis of Furafylline and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Furafylline and its primary metabolite, 8'-methyl carbinol, in biological matrices such as plasma and serum. This compound, a xanthine derivative, is a potent and selective inhibitor of the cytochrome P450 enzyme CYP1A2. Its metabolism is primarily mediated by this enzyme through oxidation of the 8-methyl group to form 8'-methyl carbinol.[1][2] The presented HPLC method utilizes a reversed-phase C18 column with UV detection, offering excellent selectivity and sensitivity for pharmacokinetic and drug metabolism studies. This document provides comprehensive protocols for sample preparation and HPLC analysis, along with expected quantitative data and illustrative diagrams of the metabolic pathway and experimental workflow.

Introduction

This compound is a methylxanthine derivative that has been investigated for its potent and selective inhibitory effects on cytochrome P450 1A2 (CYP1A2).[3] Understanding the pharmacokinetic profile of this compound and its metabolites is crucial for drug development and for assessing potential drug-drug interactions. The primary metabolic pathway of this compound involves the CYP1A2-mediated oxidation of its 8-methyl group, resulting in the formation of 8'-methyl carbinol.[1][2]

This application note provides a detailed HPLC method analogous to those developed for similar xanthine derivatives, such as theophylline, which is also primarily metabolized by CYP1A2.[4][5][6] The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for the quantitative determination of this compound and its major metabolite in biological samples.

Metabolic Pathway of this compound

This compound undergoes metabolism in the liver, primarily catalyzed by the CYP1A2 enzyme. The key metabolic transformation is the hydroxylation of the 8-methyl group, leading to the formation of 8'-methyl carbinol.[1][2]

This compound Metabolism This compound This compound Metabolite 8'-methyl carbinol This compound->Metabolite Oxidation Enzyme CYP1A2 (8-hydroxylation) Enzyme->this compound

Figure 1: Metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound and its metabolite from plasma or serum samples.

  • To 200 µL of plasma or serum sample in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., Theophylline at 250 µg/mL).

  • Add 760 µL of a precipitating agent, such as 2% zinc sulfate solution or acetonitrile, to the sample.[5]

  • Vortex the mixture for 1.5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean HPLC vial for analysis.

HPLC Analysis

The following HPLC conditions are recommended for the separation and quantification of this compound and 8'-methyl carbinol.

Table 1: HPLC Instrumentation and Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.05 M ammonium acetate buffer (pH 5.0)
(Isocratic or gradient elution may be optimized)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 275 nm

Note: The optimal mobile phase composition and gradient may require method development and validation for specific applications.

Experimental Workflow

The overall workflow for the analysis of this compound and its metabolites is depicted below.

HPLC Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (275 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Report Results Quantify->Report

Figure 2: Experimental workflow for HPLC analysis.

Data Presentation

The quantitative performance of the HPLC method should be evaluated by determining the linearity, limit of detection (LOD), and limit of quantification (LOQ). The following table provides expected performance characteristics based on methods for similar xanthine derivatives.[7]

Table 2: Expected Quantitative Data for this compound and 8'-methyl carbinol

AnalyteExpected Retention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
This compound 5 - 70.1 - 25~0.03~0.1
8'-methyl carbinol 3 - 50.1 - 25~0.03~0.1
Internal Standard 8 - 10---

Note: These values are estimates and should be determined experimentally during method validation.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound and its primary metabolite, 8'-methyl carbinol, in biological matrices. The detailed protocols for sample preparation and HPLC analysis, along with the expected performance data, offer a solid foundation for researchers in the fields of pharmacology, toxicology, and drug metabolism. The provided diagrams for the metabolic pathway and experimental workflow serve as clear visual aids for understanding the key processes involved in the analysis. This method is well-suited for supporting pharmacokinetic studies and investigating the role of CYP1A2 in drug metabolism.

References

Application Notes: Utilizing Furafylline as a Selective Probe for CYP1A2-Mediated Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cytochrome P450 1A2 (CYP1A2) is a crucial enzyme primarily expressed in the human liver, contributing to the metabolism of approximately 10% of clinically used drugs, as well as procarcinogens and endogenous compounds.[1] Given its role in drug clearance and bioactivation, accurately characterizing the involvement of CYP1A2 in a new chemical entity's metabolism is a cornerstone of preclinical drug development. Furafylline is a potent and selective mechanism-based inhibitor of CYP1A2, making it an invaluable in vitro tool for identifying CYP1A2 substrates and predicting potential drug-drug interactions (DDIs).[2][3][4]

Mechanism of Action

This compound is a classic example of a mechanism-based inhibitor, also known as a "suicide inhibitor".[4][5] Its inhibitory action is not immediate but requires catalytic activation by the CYP1A2 enzyme itself. The process is both time- and NADPH-dependent.[3][5] CYP1A2 oxidizes the 8-methyl group of this compound, which leads to the formation of a reactive intermediate.[6][7] This intermediate then covalently binds to an amino acid residue within the active site of the enzyme, forming an irreversible adduct.[6][7][8] This covalent modification leads to a permanent and non-recoverable loss of enzyme activity.[2][3] The efficiency of this inactivation is high, with a low partition ratio (the number of metabolic turnovers per inactivation event) of approximately 3-8.[2][3][6][7][8]

One of the key advantages of this compound is its high selectivity for CYP1A2 over other major CYP isoforms, including the closely related CYP1A1.[1][5] This specificity allows researchers to definitively implicate CYP1A2 in a specific metabolic pathway.

G cluster_0 CYP1A2 Active Site CYP1A2_active Active CYP1A2 Metabolic_Activation Metabolic Activation (NADPH-dependent oxidation of 8-methyl group) CYP1A2_active->Metabolic_Activation Catalysis This compound This compound This compound->CYP1A2_active Binding Reactive_Intermediate Reactive Intermediate (Imidazomethide) Metabolic_Activation->Reactive_Intermediate Adduct Covalent Adduct Formation Reactive_Intermediate->Adduct Attacks Enzyme CYP1A2_inactive Inactive CYP1A2 Complex Adduct->CYP1A2_inactive

Mechanism of CYP1A2 inactivation by this compound.

Quantitative Data Summary

The inhibitory potency of this compound against CYP1A2 has been characterized by several kinetic parameters. The values can vary depending on the experimental system (e.g., human liver microsomes, recombinant enzymes) and the specific probe substrate used.

Table 1: IC₅₀ Values for this compound Inhibition of CYP1A2

IC₅₀ Value (µM) Experimental System Probe Substrate Reference
1.6 Recombinant human CYP1A2 Vivid® EOMCC [9]
5.1 Human Liver Microsomes Ethoxyresorufin [10]
6 Human Liver Microsomes Ethoxyresorufin [11][12]
0.48 Human Liver Microsomes Phenacetin [13]

| 20.80 | Rat Liver Microsomes | Phenacetin |[13] |

Table 2: Mechanism-Based Inactivation Parameters for this compound

Parameter Value Experimental System Reference
Kᵢ (inactivation) 3 µM Human Liver Microsomes [5]
Kᵢ (inactivation) 23 µM Human Liver Microsomes [2][3]
kᵢₙₐ꜀ₜ 0.27 min⁻¹ Human Liver Microsomes [5]
kᵢₙₐ꜀ₜ 0.87 min⁻¹ Human Liver Microsomes [2][3]
Partition Ratio ~3-6 Human Liver Microsomes [2][3]

| Partition Ratio | 5.0 - 7.6 | Recombinant human CYP1A2 |[6][7][8] |

Experimental Protocols

Protocol 1: Determination of this compound IC₅₀ (Direct Inhibition)

This protocol is designed to determine the concentration of this compound that causes 50% inhibition of CYP1A2 activity without a pre-incubation step.

1. Materials and Reagents:

  • Human Liver Microsomes (HLMs) or recombinant human CYP1A2

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • CYP1A2 Probe Substrate (e.g., Phenacetin, Ethoxyresorufin)

  • This compound (dissolved in a suitable solvent like DMSO)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Stop Solution (e.g., Acetonitrile with internal standard for LC-MS/MS; Acetonitrile for fluorescence)

  • 96-well microtiter plates

2. Experimental Procedure:

  • Prepare a stock solution of this compound and create a series of dilutions to cover a range of concentrations (e.g., 0.01 µM to 100 µM).

  • In a 96-well plate, add the phosphate buffer.

  • Add the microsomal protein (e.g., final concentration of 0.1-0.5 mg/mL) or recombinant enzyme.

  • Add the various concentrations of this compound or vehicle control to the wells.

  • Initiate the reaction by adding the CYP1A2 probe substrate (at a concentration near its Kₘ value, e.g., 50 µM phenacetin) and the NADPH regenerating system.

  • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes). The incubation time should be within the linear range of metabolite formation.

  • Terminate the reaction by adding a cold stop solution.

  • Centrifuge the plate to pellet the protein.

  • Transfer the supernatant for analysis.

3. Analysis:

  • Analyze the formation of the metabolite (e.g., paracetamol from phenacetin via LC-MS/MS; resorufin from ethoxyresorufin via fluorescence).

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Characterizing Mechanism-Based Inhibition (MBI) of CYP1A2

This protocol is essential for confirming the time-dependent nature of this compound's inhibition. It involves a pre-incubation of this compound with the enzyme and NADPH prior to the addition of the probe substrate.

G Microsomes HLMs This compound This compound (or vehicle) Add_Substrate Add Probe Substrate (e.g., Phenacetin) NADPH NADPH System Stop_Solution Add Cold Stop Solution Add_Substrate->Stop_Solution Incubate (e.g., 10 min) Analysis LC-MS/MS or Fluorescence Stop_Solution->Analysis Centrifuge & Transfer Supernatant

Workflow for a CYP1A2 mechanism-based inhibition assay.

1. Materials and Reagents:

  • Same as Protocol 1.

2. Experimental Procedure:

  • Pre-incubation Phase:

    • In a 96-well plate, combine the phosphate buffer, human liver microsomes (e.g., 0.5-1.0 mg/mL), and various concentrations of this compound (or vehicle control).

    • Initiate the pre-incubation by adding the NADPH regenerating system.

    • Incubate at 37°C for a set period (e.g., 10-30 minutes) to allow for the mechanism-based inactivation to occur.[5] A time-course experiment (0, 5, 10, 20, 30 min) is often performed to characterize the rate of inactivation (kᵢₙₐ꜀ₜ).

  • Substrate Reaction Phase:

    • Following the pre-incubation, add the CYP1A2 probe substrate (e.g., phenacetin) to all wells to initiate the measurement of remaining enzyme activity. The substrate should be at a high concentration (e.g., 5-10 times the Kₘ) to minimize competitive inhibition.

    • Incubate for a short period (e.g., 5-10 minutes) that is known to be in the linear range of product formation.

  • Termination and Analysis:

    • Terminate the reaction by adding a cold stop solution.

    • Process the samples (centrifugation) and analyze the supernatant for metabolite formation as described in Protocol 1.

3. Data Analysis:

  • The remaining CYP1A2 activity is plotted against the pre-incubation time for each this compound concentration.

  • The data are then used to calculate the kinetic parameters of inactivation, Kᵢ and kᵢₙₐ꜀ₜ. This analysis reveals the potency and maximal rate of the time-dependent inhibition, providing a comprehensive profile of the drug-drug interaction potential.

References

Troubleshooting & Optimization

Furafylline solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with furafylline in aqueous buffers.

Troubleshooting Guide

Problem: this compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer.

Possible Causes and Solutions:

  • Low Aqueous Solubility: this compound is sparingly soluble in aqueous buffers. Direct dilution from a highly concentrated DMSO stock can cause the compound to crash out.

    • Solution: Employ a stepwise dilution. First, dissolve this compound in 100% DMSO to make a concentrated stock solution. Then, for maximum solubility in aqueous buffers, dilute this stock with the chosen aqueous buffer. A 1:1 ratio of DMSO to PBS (pH 7.2) has been shown to yield a solubility of approximately 0.5 mg/mL.[1] For other buffers, empirical testing of the final DMSO concentration may be required to maintain solubility.

  • Incorrect Solvent Order: The order in which solvents and the compound are mixed can be critical.

    • Solution: Always add the concentrated this compound DMSO stock solution to the aqueous buffer, rather than adding the buffer to the DMSO stock. This allows the this compound molecules to be rapidly dispersed in the larger volume of the aqueous phase, reducing the likelihood of localized supersaturation and precipitation.

  • Final DMSO Concentration is Too Low: The final concentration of DMSO in the aqueous solution may be insufficient to keep this compound dissolved.

    • Solution: Ensure the final concentration of DMSO is adequate. While it is often desirable to minimize DMSO in cell-based assays, a certain percentage may be necessary. If precipitation occurs, try preparing a working solution with a slightly higher final DMSO concentration.

Problem: this compound powder is difficult to dissolve directly in aqueous buffers.

Possible Cause and Solution:

  • Hydrophobic Nature: this compound is a hydrophobic molecule, making direct dissolution in aqueous media challenging.

    • Solution: Do not attempt to dissolve this compound powder directly in aqueous buffers. The recommended procedure is to first prepare a stock solution in an organic solvent like DMSO.[1][2] Sonication may be used to aid dissolution in DMSO.[2][3]

Problem: The prepared this compound solution is not clear.

Possible Causes and Solutions:

  • Incomplete Dissolution: The compound may not be fully dissolved in the solvent.

    • Solution: If using DMSO, ensure the concentration does not exceed its solubility limit (approximately 5 mg/mL to 12.5 mg/mL).[1][2] Use of sonication is recommended to aid dissolution.[2][3] Gentle heating can also be employed, but care should be taken to avoid degradation.

  • Particulate Contamination: The solid this compound or the solvent may contain particulate matter.

    • Solution: Centrifuge the vial before opening to ensure all powder is at the bottom.[4] Use high-purity, newly opened solvents. Hygroscopic DMSO can have a significant impact on solubility.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] this compound is also soluble in dimethylformamide (DMF).[1]

Q2: What is the solubility of this compound in common solvents?

A2: The approximate solubility of this compound in various solvents is summarized in the table below.

Q3: How can I prepare a this compound solution for in vivo studies?

A3: A suggested protocol for preparing a clear solution for in vivo administration involves a multi-component solvent system. For example, a stock solution in DMSO can be sequentially diluted with PEG300, Tween-80, and saline to achieve a final clear solution with a solubility of at least 2.17 mg/mL.[2]

Q4: How should I store this compound solutions?

A4: this compound powder can be stored at -20°C for at least 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[2] It is not recommended to store aqueous solutions for more than one day.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[2]

Q5: My this compound solution in a DMSO/buffer mixture is still cloudy. What can I do?

A5: If the solution remains cloudy, it may indicate that the solubility limit has been exceeded. You can try to aid dissolution by gentle heating and/or sonication.[2] If the problem persists, you may need to reduce the final concentration of this compound or increase the proportion of the organic co-solvent (e.g., DMSO).

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO~5 - 20 mg/mL[1][5][6]
DMF~0.3 - 20 mg/mL[1][5]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1][5]
Ethanol~0.5 mg/mL[5]
MethanolSlightly soluble[4]
Aqueous BuffersSparingly soluble[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution until the solution is clear.

  • Storage: Store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol for Preparation of a Working Solution in an Aqueous Buffer
  • Thaw Stock: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Buffer Preparation: Prepare the desired aqueous buffer and bring it to the experimental temperature.

  • Dilution: While vortexing the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution to the buffer to achieve the final desired concentration.

  • Observation: Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, this indicates that the solubility in the final buffer system has been exceeded.

  • Use: Use the freshly prepared aqueous solution promptly, ideally within the same day.[1]

Visualizations

Furafylline_Solubilization_Workflow cluster_start Start cluster_dissolution Stock Solution Preparation cluster_dilution Aqueous Working Solution start This compound Powder dissolve_dmso Dissolve in 100% DMSO (up to 20 mg/mL) start->dissolve_dmso sonicate Sonication/Vortexing dissolve_dmso->sonicate dilute_buffer Slowly add to Aqueous Buffer dissolve_dmso->dilute_buffer DMSO Stock sonicate->dissolve_dmso final_solution Clear Working Solution dilute_buffer->final_solution

Caption: Workflow for preparing this compound aqueous solutions.

Troubleshooting_Furafylline_Precipitation start Precipitation observed in aqueous buffer solution check_dmso Is the final DMSO concentration sufficient? start->check_dmso increase_dmso Increase final DMSO concentration check_dmso->increase_dmso No check_concentration Is the final this compound concentration too high? check_dmso->check_concentration Yes solution_clear Solution should be clear increase_dmso->solution_clear lower_concentration Lower final this compound concentration check_concentration->lower_concentration Yes check_dilution Was the DMSO stock added slowly to the buffer with mixing? check_concentration->check_dilution No lower_concentration->solution_clear improve_dilution Improve dilution technique (slow addition, vortexing) check_dilution->improve_dilution No check_dilution->solution_clear Yes improve_dilution->solution_clear

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Furafylline Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Furafylline in solution. The following information is based on established principles of drug stability and degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in solution?

A1: this compound, a methylxanthine derivative containing a furan ring, is susceptible to degradation under several conditions. The primary factors of concern are:

  • pH: Extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis of the molecule.

  • Oxidation: The furan moiety and the methyl groups on the xanthine core can be susceptible to oxidation.

  • Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure the stability of this compound in solution, it is recommended to adhere to the following storage conditions:

Storage ConditionDuration
-80°CUp to 6 months
-20°CUp to 1 month

For powdered, solid this compound, storage at -20°C can ensure stability for up to three years. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: What solvents are recommended for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions. Due to its hygroscopic nature, it is imperative to use freshly opened DMSO to minimize the presence of water, which can participate in hydrolytic degradation. For in vivo studies, co-solvents such as PEG300, Tween-80, and corn oil are often used.

Q4: Are there any known degradation products of this compound?

A4: In the context of its biological activity, this compound is known to undergo metabolism by cytochrome P450 1A2 (CYP1A2). This process involves the oxidation of the 8-methyl group, leading to the formation of an 8'-methyl carbinol metabolite. This metabolic inactivation is a specific, enzyme-catalyzed degradation pathway. Chemical degradation in solution under various stress conditions (hydrolysis, oxidation, photolysis) may lead to different degradation products.

Troubleshooting Guides

Issue 1: Loss of Potency in this compound Solution

Symptom: A prepared solution of this compound shows reduced efficacy in experiments (e.g., decreased inhibition of CYP1A2).

Possible Causes & Solutions:

CauseTroubleshooting StepRecommended Action
Improper Storage Verify storage temperature and duration.Store aliquots at -80°C for long-term use and at -20°C for short-term use. Avoid repeated freeze-thaw cycles.
Exposure to Light Review handling procedures.Prepare and handle solutions under subdued light. Store solutions in amber vials or wrap containers in aluminum foil.
Oxidative Degradation Consider the age and quality of the solvent.Use fresh, high-purity solvents. If the experimental buffer contains oxidizing agents, consider degassing the solution or adding an antioxidant.
pH Instability Check the pH of the solution or experimental buffer.Maintain the pH of the solution within a neutral range (pH 6-8) unless the experimental protocol requires otherwise. Use appropriate buffer systems to maintain a stable pH.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Symptom: When analyzing a this compound solution by High-Performance Liquid Chromatography (HPLC), unexpected peaks are observed, indicating the presence of impurities or degradation products.

Possible Causes & Solutions:

CauseTroubleshooting StepRecommended Action
Forced Degradation Evaluate the experimental conditions.If the experiment involves harsh conditions (e.g., high temperature, extreme pH), degradation is likely. Conduct a forced degradation study to identify the degradation products.
Contaminated Solvent/Reagents Analyze the solvents and reagents used.Use fresh, HPLC-grade solvents and high-purity reagents. Run a blank injection of the solvent to check for contaminants.
Sample Preparation Review the sample preparation workflow.Ensure that the sample is fully dissolved and that there is no precipitation. Use sonication if necessary for initial dissolution.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify the potential degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose an aliquot of the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water/formic acid).

  • Monitor for the appearance of new peaks and a decrease in the area of the parent this compound peak.

Representative Data from Forced Degradation Study:

Stress Condition% Degradation of this compoundNumber of Degradation Products Observed
0.1 M HCl, 60°C, 24h15%2
0.1 M NaOH, 60°C, 24h25%3
3% H₂O₂, RT, 24h35%4
80°C, 48h10%1
UV light (254 nm), 24h20%2

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL this compound in DMSO acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose Aliquots base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose Aliquots oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose Aliquots thermal Thermal (80°C) stock->thermal Expose Aliquots photo Photodegradation (UV light) stock->photo Expose Aliquots neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathways cluster_degradation Potential Degradation Pathways This compound This compound Hydrolysis Hydrolytic Products (Acid/Base) This compound->Hydrolysis H+ / OH- Oxidation Oxidative Products (e.g., opening of furan ring) This compound->Oxidation [O] Photolysis Photolytic Products This compound->Photolysis hv

Caption: Potential chemical degradation pathways of this compound in solution.

Optimizing Furafylline Incubation Time for CYP1A2 Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing furafylline incubation time in CYP1A2 inhibition assays. This compound is a well-established mechanism-based inhibitor of Cytochrome P450 1A2 (CYP1A2), and understanding the kinetics of this inhibition is crucial for accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is a pre-incubation step necessary when using this compound to inhibit CYP1A2?

A1: this compound is a time- and NADPH-dependent inhibitor.[1] This means it requires metabolic activation by the CYP1A2 enzyme in the presence of the cofactor NADPH to be converted into its reactive intermediate that irreversibly binds to and inactivates the enzyme.[2][3] A pre-incubation step allows for this metabolic activation to occur, leading to the time-dependent inhibition of CYP1A2. Without pre-incubation, the inhibitory potency of this compound will be significantly underestimated.

Q2: What is the recommended pre-incubation time for this compound with human liver microsomes?

A2: The optimal pre-incubation time for this compound can vary depending on the specific experimental conditions. However, published literature and established protocols commonly recommend a pre-incubation time of 10 to 30 minutes .[1][4][5][6] A 30-minute pre-incubation is frequently used in IC50 shift assays to robustly differentiate between reversible and time-dependent inhibition.[5][6]

Q3: What is an IC50 shift assay and how does it relate to this compound?

A3: An IC50 shift assay is a method used to determine if a compound is a time-dependent inhibitor. The assay compares the IC50 value (the concentration of an inhibitor that causes 50% inhibition of enzyme activity) of a compound with and without a pre-incubation period in the presence of NADPH. For a time-dependent inhibitor like this compound, the IC50 value will be significantly lower (a "shift" to a more potent value) after pre-incubation with NADPH, indicating that the inhibitory effect strengthens over time as the enzyme is progressively inactivated.[5][6]

Q4: What are typical IC50 values for this compound in CYP1A2 inhibition assays?

A4: The IC50 values for this compound are highly dependent on the experimental conditions, particularly the pre-incubation time and the biological matrix used (e.g., human liver microsomes vs. rat liver microsomes). Below is a summary of reported IC50 values:

ConditionIC50 Value (µM)Biological SystemReference
With 30 min pre-incubation (+NADPH)0.586Human Liver Microsomes[6]
Without pre-incubation (-NADPH)10.1Human Liver Microsomes[6]
Not specified1.6Recombinant Human CYP1A2[7]
Not specified0.48Human Liver Microsomes[8]
Not specified20.80Rat Liver Microsomes[8]

Q5: Can I perform the assay without NADPH?

A5: While you can perform a control experiment without NADPH, you will not observe the characteristic time-dependent inhibition of this compound. The inhibition of CYP1A2 by this compound is dependent on its metabolism by the enzyme, which requires NADPH as a cofactor.[1] An experiment without NADPH will only measure the reversible component of inhibition, which is significantly weaker.[5][6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or very low inhibition observed with this compound. 1. Omission of NADPH: this compound requires NADPH for metabolic activation to its inhibitory form. 2. Inadequate pre-incubation time: The pre-incubation period was too short for sufficient enzyme inactivation to occur. 3. Inactive this compound: The this compound stock solution may have degraded. 4. Inactive enzyme: The human liver microsomes or recombinant CYP1A2 may have lost activity.1. Ensure that a functioning NADPH regenerating system is included in the pre-incubation mixture. 2. Increase the pre-incubation time to at least 30 minutes to allow for maximal inactivation. 3. Prepare a fresh stock solution of this compound. 4. Test the activity of the enzyme with a known substrate and a different, direct-acting inhibitor.
High variability between replicate wells. 1. Inconsistent pipetting: Inaccurate or inconsistent volumes of reagents, especially the inhibitor or enzyme. 2. Temperature fluctuations: Inconsistent temperatures during incubation steps. 3. Well-to-well contamination. 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Use a temperature-controlled incubator and allow all reagents to reach the set temperature before starting the reaction. 3. Be careful to avoid cross-contamination between wells.
Observed IC50 value is much higher than expected. 1. Short pre-incubation time: As mentioned, insufficient pre-incubation will lead to an underestimation of potency. 2. High concentration of microsomes: A high protein concentration can lead to non-specific binding of this compound, reducing its effective concentration. 3. Presence of a competing substrate during pre-incubation: The inactivation process can be retarded by the presence of a CYP1A2 substrate.[1]1. Optimize the pre-incubation time, aiming for 30 minutes. 2. Consider reducing the microsomal protein concentration in the incubation. 3. Ensure that the CYP1A2 substrate is added only after the pre-incubation of this compound with the microsomes and NADPH is complete.
The IC50 shift is not as pronounced as expected. 1. Suboptimal pre-incubation conditions: The pre-incubation time may still be too short, or the NADPH concentration might be limiting. 2. Dilution factor: If a dilution step is used between the pre-incubation and the final incubation, the concentration of the activated inhibitor may be too low in the final reaction.1. Increase the pre-incubation time and/or the concentration of the NADPH regenerating system components. 2. Consider a non-dilution method where the substrate is added directly to the pre-incubation mixture.

Experimental Protocols

Detailed Methodology for IC50 Shift Assay with this compound

This protocol is designed to determine the time-dependent inhibition of CYP1A2 by this compound using human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • CYP1A2 Probe Substrate (e.g., Phenacetin)

  • Acetonitrile or other suitable quenching solution

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS or fluorescent plate reader for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound to achieve the desired final concentrations in the assay.

    • Prepare the HLM suspension in potassium phosphate buffer to the desired final protein concentration (e.g., 0.1-0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the CYP1A2 probe substrate solution.

  • Pre-incubation:

    • Condition 1 (Without NADPH): In a 96-well plate, add the HLM suspension, potassium phosphate buffer, and the this compound dilutions. The final volume should be the same across all wells.

    • Condition 2 (With NADPH): In a separate set of wells, add the HLM suspension, potassium phosphate buffer, the NADPH regenerating system, and the this compound dilutions.

    • Incubate both sets of plates for 30 minutes at 37°C with gentle shaking.

  • Initiation of the CYP1A2 Reaction:

    • After the 30-minute pre-incubation, add the CYP1A2 probe substrate to all wells to initiate the enzymatic reaction.

  • Incubation:

    • Incubate the plates for a specific time (e.g., 10-15 minutes) at 37°C with gentle shaking. The incubation time for the substrate metabolism should be within the linear range of product formation.

  • Termination of the Reaction:

    • Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Analysis:

    • Centrifuge the plates to pellet the protein.

    • Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the percent inhibition of CYP1A2 activity for each this compound concentration for both the "+NADPH" and "-NADPH" conditions.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 values for both conditions.

    • The ratio of the IC50 value without NADPH to the IC50 value with NADPH provides the "IC50 shift," which indicates the extent of time-dependent inhibition.

Visualizations

CYP1A2_Inhibition_Workflow cluster_preincubation Pre-incubation (30 min, 37°C) cluster_reaction CYP1A2 Reaction cluster_analysis Analysis HLM Human Liver Microsomes Preincubation_Mix Pre-incubation Mixture HLM->Preincubation_Mix This compound This compound This compound->Preincubation_Mix NADPH NADPH Regenerating System NADPH->Preincubation_Mix Reaction_Mix Reaction Mixture Preincubation_Mix->Reaction_Mix Add Substrate Substrate CYP1A2 Probe Substrate Substrate->Reaction_Mix Metabolite Metabolite Reaction_Mix->Metabolite Incubate (e.g., 10 min, 37°C) Quench Quench Reaction Metabolite->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data Calculate % Inhibition and IC50 Shift Analysis->Data

Caption: Experimental workflow for a CYP1A2 time-dependent inhibition assay using this compound.

Furafylline_Activation_Pathway This compound This compound (Inactive) Reactive_Intermediate Reactive Intermediate This compound->Reactive_Intermediate Metabolic Activation (+NADPH) CYP1A2 CYP1A2 Enzyme CYP1A2->Reactive_Intermediate Inactive_Complex Inactive Covalent CYP1A2-Furafylline Adduct CYP1A2->Inactive_Complex Reactive_Intermediate->Inactive_Complex Covalent Binding

References

Technical Support Center: Furafylline Inhibition Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low signal in Furafylline-mediated Cytochrome P450 1A2 (CYP1A2) inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of inhibition for CYP1A2?

A1: this compound is a potent and selective inhibitor of CYP1A2, a key enzyme in drug metabolism.[1][2] It is not a simple competitive inhibitor; instead, it functions as a mechanism-based inhibitor, also known as a suicide inhibitor.[3][4] This means that CYP1A2 must first metabolically activate this compound. This process, which requires the cofactor NADPH, converts this compound into a reactive intermediate that then binds irreversibly and covalently to the enzyme, leading to its permanent inactivation.[5][6][7]

Q2: Why is a pre-incubation step critical in experiments with this compound?

A2: A pre-incubation step is absolutely essential due to this compound's mechanism-based inhibition.[4] The enzyme (CYP1A2), the inhibitor (this compound), and the cofactor (NADPH) must be incubated together before the substrate is introduced.[1][4] This allows time for the enzyme to metabolize this compound into its reactive form and for the subsequent irreversible inactivation to occur. Skipping or shortening this step is a primary cause of weak or non-existent inhibition signals.

Q3: What are the most common causes of a weak or absent signal in a CYP1A2 inhibition assay?

A3: Beyond issues with the pre-incubation step, low signal can stem from several factors:

  • Inactive Enzyme: The enzyme source (e.g., human liver microsomes) may have lost activity due to improper storage or repeated freeze-thaw cycles.[8][9]

  • Sub-optimal Reagent Concentrations: Incorrect concentrations of the enzyme, substrate, or NADPH cofactor can lead to a reaction that is too slow to detect reliably.[10]

  • Poor Inhibitor Solubility: this compound, if not properly dissolved, will not be available in the reaction at the intended concentration.[10]

  • Inappropriate Substrate or Detection Method: The chosen probe substrate may have a low turnover rate, or the detection method for the resulting metabolite may lack the necessary sensitivity.[11]

Q4: How should I select an appropriate substrate for my CYP1A2 inhibition assay?

A4: The choice of substrate is crucial for a robust signal. Commonly used probe substrates for CYP1A2 activity include phenacetin and 7-ethoxyresorufin.[12][13] Phenacetin O-deethylation is a widely used marker reaction.[12] Caffeine N3-demethylation is also a selective reaction for CYP1A2.[2][14] The ideal substrate should have a high affinity (low Km) for CYP1A2 and be converted to a metabolite that is easily and sensitively detected by your available instrumentation (e.g., fluorescence or LC-MS/MS).

Q5: What control experiments are essential for a this compound inhibition assay?

A5: To ensure the validity of your results, several controls are necessary:

  • No-Inhibitor Control (Vehicle Control): This measures the 100% activity of the enzyme with only the vehicle (e.g., DMSO) that the inhibitor is dissolved in. It serves as the baseline for calculating percent inhibition.

  • No-Enzyme Control: This control contains all reaction components except the enzyme source to check for any non-enzymatic substrate turnover or background signal.

  • No-NADPH Control: Since this compound's mechanism is NADPH-dependent, running a pre-incubation without NADPH should result in significantly less inhibition, confirming the mechanism-based inactivation.

Troubleshooting Guide: Low Inhibition Signal

Problem: I am observing a very weak or no inhibitory effect from this compound.

This is a common issue that can often be resolved by systematically checking the experimental setup. The following table outlines potential causes and their solutions.

Possible CauseRecommended CheckSolution
Inadequate Pre-incubation Review your protocol's pre-incubation time and components.Ensure a dedicated pre-incubation step of at least 10-15 minutes where microsomes, this compound, and NADPH are mixed before adding the substrate.[4]
Inactive Enzyme Source Test the baseline activity of your microsome batch with a known substrate.Use a fresh aliquot of microsomes stored at -80°C. Avoid multiple freeze-thaw cycles.[8][9] If activity is still low, consider purchasing a new lot.
Degraded NADPH Cofactor NADPH solutions are unstable.Always prepare NADPH solution fresh immediately before use. Keep it on ice.
Sub-optimal Reagent Concentrations Verify the final concentrations of all components in the incubation.Optimize concentrations. Ensure the substrate concentration is near its Km value and that enzyme concentration provides a linear reaction rate over time.[15][16]
Poor this compound Solubility Check for any precipitate in your stock solution or final incubation mixture.Dissolve this compound in a small amount of an appropriate solvent like DMSO before diluting into the aqueous buffer.[10]
Incorrect Plate Reading/Detection Review instrument settings (e.g., wavelength, gain). Run a standard curve for the metabolite.Ensure the plate reader is set to the correct excitation/emission wavelengths for your metabolite. A standard curve will confirm detection sensitivity.[8]

Experimental Protocols & Data

Recommended Reagent Concentrations

The optimal concentrations can vary based on the specific enzyme lot and substrate used. The following table provides typical ranges for guidance.

ReagentTypical Concentration RangeKey Considerations
Human Liver Microsomes 0.1 - 0.5 mg/mLConcentration should be within the linear range for product formation for the chosen incubation time.
CYP1A2 Substrate At or near the Km valueUsing a concentration around the Michaelis-Menten constant (Km) provides good sensitivity for inhibition.[16]
This compound 0.01 - 100 µMA wide concentration range is needed to determine an accurate IC50 value. IC50 values in the low µM range are expected.[13][17]
NADPH 1 mMThis is a saturating concentration for the enzyme and is required to initiate the mechanism-based inactivation.[4]
Protocol: Time-Dependent CYP1A2 Inhibition Assay

This protocol outlines a typical experiment to determine the IC50 of this compound using human liver microsomes (HLM) and a fluorescent substrate.

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare serial dilutions of this compound in the buffer (containing a small, consistent percentage of DMSO, e.g., <0.5%).

    • Prepare the CYP1A2 substrate solution in buffer.

    • Prepare a 10 mM NADPH stock solution in buffer. Keep on ice and make fresh.

  • Pre-incubation:

    • In a 96-well plate, add the HLM and the this compound solution (or vehicle for control).

    • Initiate the pre-incubation by adding NADPH.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add the CYP1A2 substrate to all wells to start the metabolic reaction.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes) during which product formation is linear.

  • Stop Reaction:

    • Terminate the reaction by adding a stop solution (e.g., acetonitrile or a cold solution).

  • Detection:

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate.

    • Read the fluorescence of the metabolite using a plate reader at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control).

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot percent inhibition versus this compound concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Furafylline_Mechanism cluster_0 Metabolic Activation CYP1A2 Active CYP1A2 Intermediate Reactive Intermediate CYP1A2->Intermediate Oxidation This compound This compound This compound->CYP1A2 NADPH NADPH NADPH->CYP1A2 Inactive_CYP1A2 Inactive Covalent Adduct Intermediate->Inactive_CYP1A2 Covalent Binding

Caption: Mechanism-based inhibition of CYP1A2 by this compound.

Experimental_Workflow A Prepare Reagents (Enzyme, Inhibitor, Buffer) B Pre-incubation Step (Enzyme + Inhibitor + NADPH) @ 37°C A->B C Initiate Reaction (Add Substrate) B->C D Incubate @ 37°C C->D E Stop Reaction (e.g., Acetonitrile) D->E F Signal Detection (Fluorescence, LC-MS) E->F G Data Analysis (Calculate % Inhibition, IC50) F->G Troubleshooting_Logic Start Low or No Inhibition Signal Check_Preincubation Was a 15 min pre-incubation with NADPH performed? Start->Check_Preincubation Fix_Preincubation Solution: Implement proper pre-incubation step. Check_Preincubation->Fix_Preincubation No Check_Activity Is baseline enzyme activity robust? Check_Preincubation->Check_Activity Yes End Signal Should Improve Fix_Preincubation->End Fix_Enzyme Solution: Use new enzyme aliquot. Verify storage. Check_Activity->Fix_Enzyme No Check_Reagents Are reagent concentrations optimal and NADPH fresh? Check_Activity->Check_Reagents Yes Fix_Enzyme->End Fix_Reagents Solution: Remake fresh NADPH. Verify all concentrations. Check_Reagents->Fix_Reagents No Check_Reagents->End Yes Fix_Reagents->End

References

Potential off-target effects of Furafylline in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Furafylline in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and highly selective mechanism-based ("suicide") inhibitor of the human cytochrome P450 1A2 (CYP1A2) enzyme.[1][2][3][4] It forms a covalent adduct with the enzyme, leading to its irreversible inactivation.[1]

Q2: How selective is this compound for CYP1A2?

A2: this compound is reported to be highly selective for CYP1A2. Studies have shown that it has little to no inhibitory effect on other major human CYP450 isoforms, including CYP1A1, CYP2A6, CYP2B6, CYP2C9/8, CYP2C19, CYP2D6, CYP2E1, and CYP3A4/5.[2][4][5]

Q3: What are the potential off-target effects of this compound?

A3: As a methylxanthine derivative, structurally related to caffeine and theophylline, this compound has the potential to exhibit off-target effects common to this class of compounds.[6][7] These may include:

  • Phosphodiesterase (PDE) inhibition: Methylxanthines are known to be non-selective inhibitors of PDEs, which can lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels.[7][8]

  • Adenosine receptor antagonism: Methylxanthines can act as antagonists at adenosine receptors.[7]

While these are potential off-target effects, the primary and most potent activity of this compound documented in the literature is the selective inhibition of CYP1A2.

Q4: At what concentration should I use this compound in my cell-based assay?

A4: The effective concentration of this compound will depend on the specific cell type and the expression level of CYP1A2. For potent inhibition of CYP1A2, concentrations in the low micromolar range are typically effective. The reported IC50 for this compound against human CYP1A2 is approximately 0.07 µM.[2][4][9] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q5: Is this compound cytotoxic?

A5: The cytotoxicity of this compound should be empirically determined for each cell line used in your experiments. At high concentrations, like many small molecules, it may exhibit cytotoxic effects. It is advisable to perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to establish a non-toxic working concentration range.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected changes in cell signaling pathways (e.g., altered phosphorylation of CREB, changes in cell proliferation or apoptosis). Off-target inhibition of phosphodiesterases (PDEs) by this compound. As a methylxanthine, this compound may inhibit PDEs, leading to increased intracellular cAMP levels. This can activate Protein Kinase A (PKA) and affect downstream signaling.1. Measure intracellular cAMP levels in your cells treated with this compound using a commercially available cAMP assay kit. 2. If cAMP levels are elevated, consider using a more structurally distinct CYP1A2 inhibitor or lowering the concentration of this compound. 3. Include a control with a known PDE inhibitor (e.g., IBMX) to compare the signaling effects.
Variability in experimental results or unexpected agonist/antagonist effects. Off-target antagonism of adenosine receptors. Methylxanthines are known to be adenosine receptor antagonists. If your cells express adenosine receptors, this compound could be interfering with endogenous adenosine signaling.1. Check the literature for adenosine receptor expression in your cell line. 2. Perform a control experiment by co-treating with an adenosine receptor agonist to see if the unexpected effects of this compound can be reversed.
Inconsistent or unexpected results in luciferase-based reporter gene assays. Direct inhibition or stabilization of the luciferase enzyme. Small molecules can sometimes directly interact with the reporter protein, leading to either inhibition or stabilization of its activity, which can be misinterpreted as a change in gene expression.[7][10][11]1. Perform a cell-free luciferase inhibition assay by adding this compound directly to cell lysate containing luciferase and measuring the enzyme activity. 2. Consider using a different reporter system (e.g., β-galactosidase or a fluorescent protein) to validate your findings.
The intended inhibitory effect on CYP1A2 is not observed. Low or absent CYP1A2 expression in the cell line. The inhibitory effect of this compound is dependent on the presence of its target enzyme, CYP1A2.1. Confirm the expression of CYP1A2 in your cell line at the mRNA (RT-qPCR) and/or protein (Western blot) level. 2. If your cell line does not endogenously express CYP1A2, consider using a cell line that does or transiently transfecting your cells with a CYP1A2 expression vector.
Observed effects are not consistent with CYP1A2 inhibition. The observed phenotype is a result of an off-target effect. The cellular phenotype you are observing may be independent of CYP1A2 inhibition.1. Use a structurally different CYP1A2 inhibitor as a control to see if it phenocopies the effects of this compound. 2. Perform a rescue experiment by overexpressing CYP1A2 to see if it mitigates the observed effect. 3. Investigate potential off-target effects as described above (PDE inhibition, adenosine receptor antagonism).

Quantitative Data Summary

Target Inhibitor Reported IC50 / Ki Notes
Primary Target
Cytochrome P450 1A2 (CYP1A2)This compoundIC50: ~0.07 µM[2][4][12][13] Ki: ~3-23 µM (mechanism-based inactivation)[3][5]Potent and selective mechanism-based inhibitor.
Potential Off-Targets
Phosphodiesterases (PDEs)This compoundNo specific IC50 data available for individual PDE isoforms.As a methylxanthine, it is expected to be a non-selective PDE inhibitor.[7][8]
Adenosine ReceptorsThis compoundNo specific binding affinity data available.Methylxanthines are known adenosine receptor antagonists.[7]

Experimental Protocols

Protocol 1: Assessment of Phosphodiesterase (PDE) Inhibition

This protocol provides a general method to assess whether this compound inhibits PDE activity in your cells of interest by measuring intracellular cAMP levels.

Materials:

  • Cells of interest

  • This compound

  • Positive control PDE inhibitor (e.g., IBMX)

  • Forskolin (an adenylyl cyclase activator, to stimulate cAMP production)

  • Cell lysis buffer

  • Commercially available cAMP assay kit (e.g., ELISA or luminescence-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Treatment: a. Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a positive control PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes. Include a vehicle control (e.g., DMSO). b. Stimulate the cells with an adenylyl cyclase activator such as forskolin (e.g., 10 µM) for 15-30 minutes to induce cAMP production.

  • Cell Lysis: Aspirate the media and lyse the cells according to the protocol provided with your cAMP assay kit.

  • cAMP Measurement: Perform the cAMP assay on the cell lysates following the manufacturer's instructions.

  • Data Analysis: a. Generate a standard curve using the cAMP standards provided in the kit. b. Determine the concentration of cAMP in each sample from the standard curve. c. Compare the cAMP levels in this compound-treated cells to the vehicle-treated control. A significant increase in cAMP levels in the presence of this compound would suggest PDE inhibition.

Protocol 2: Cell-Free Luciferase Inhibition Assay

This protocol is designed to determine if this compound directly interferes with the activity of firefly luciferase.

Materials:

  • Recombinant firefly luciferase enzyme

  • Luciferase assay substrate (containing luciferin and ATP)

  • This compound

  • Assay buffer (as recommended by the luciferase supplier)

  • 96-well white, opaque microplate

  • Luminometer

Procedure:

  • Prepare Reagents: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer. b. Prepare the luciferase enzyme and substrate according to the manufacturer's instructions.

  • Assay Setup: a. In a 96-well plate, add a constant amount of luciferase enzyme to each well. b. Add the different concentrations of this compound to the wells. Include a vehicle control.

  • Initiate Reaction: Add the luciferase assay substrate to all wells to start the reaction.

  • Measure Luminescence: Immediately measure the luminescence using a luminometer.

  • Data Analysis: a. Plot the luminescence signal against the concentration of this compound. b. A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme by this compound.

Visualizations

cluster_this compound This compound cluster_primary Primary Target cluster_off_target Potential Off-Targets cluster_downstream Downstream Effects This compound This compound CYP1A2 CYP1A2 This compound->CYP1A2 Inhibits (Potent & Selective) PDEs PDEs This compound->PDEs Inhibits (Potential) AdenosineReceptors Adenosine Receptors This compound->AdenosineReceptors Antagonizes (Potential) Inhibition Inhibition of Metabolism CYP1A2->Inhibition cAMP_increase ↑ cAMP PDEs->cAMP_increase Adenosine_block Adenosine Signaling Blockade AdenosineReceptors->Adenosine_block

Caption: this compound's primary and potential off-target pathways.

start Unexpected Experimental Result with this compound check_primary Is the effect consistent with CYP1A2 inhibition? start->check_primary check_cyp1a2_expression Confirm CYP1A2 expression in your cell line. check_primary->check_cyp1a2_expression No use_alternative_inhibitor Use a structurally different CYP1A2 inhibitor. check_primary->use_alternative_inhibitor No conclusion Identify source of unexpected result. check_primary->conclusion Yes investigate_off_target Investigate potential off-target effects. check_cyp1a2_expression->investigate_off_target use_alternative_inhibitor->investigate_off_target measure_camp Measure intracellular cAMP levels. investigate_off_target->measure_camp adenosine_agonist_rescue Perform adenosine agonist rescue experiment. investigate_off_target->adenosine_agonist_rescue luciferase_interference Check for luciferase interference. investigate_off_target->luciferase_interference measure_camp->conclusion adenosine_agonist_rescue->conclusion luciferase_interference->conclusion start Start: Characterize This compound's Effects dose_response Determine optimal concentration (Dose-response curve) start->dose_response cytotoxicity Assess cytotoxicity (e.g., MTT assay) dose_response->cytotoxicity off_target_assessment Assess Potential Off-Target Effects cytotoxicity->off_target_assessment pde_assay PDE Inhibition Assay (measure cAMP) off_target_assessment->pde_assay luciferase_assay Luciferase Interference Assay (cell-free) off_target_assessment->luciferase_assay adenosine_assay Adenosine Receptor Antagonism Assay off_target_assessment->adenosine_assay data_analysis Analyze and Interpret Data pde_assay->data_analysis luciferase_assay->data_analysis adenosine_assay->data_analysis

References

Managing Furafylline precipitation in experimental media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing Furafylline in experimental media and troubleshooting common issues, particularly precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a methylxanthine derivative and a potent and selective inhibitor of human cytochrome P450 1A2 (CYP1A2).[1][2][3] It functions as a mechanism-based inactivator, also known as a suicide inhibitor, meaning it is converted by the enzyme into a reactive intermediate that then irreversibly binds to and inactivates the enzyme.[4] Its high selectivity makes it a valuable tool for studying the role of CYP1A2 in drug metabolism.[2]

Q2: Why does this compound precipitate in my experimental media?

This compound is sparingly soluble in aqueous buffers, which is the primary reason for precipitation.[5] When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous experimental medium, the final concentration may exceed its solubility limit in that medium, leading to precipitation.

Q3: How can I prepare my this compound stock solution?

It is recommended to prepare a stock solution by dissolving this compound in an organic solvent.[5] Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.[5][6][7] For example, a stock solution can be made by dissolving this compound in DMSO to a concentration of 5 mg/mL or 12.5 mg/mL.[5][6] It is advisable to purge the solvent with an inert gas before dissolving the compound.[5] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][6]

Q4: What are the recommended storage conditions for this compound solutions?

This compound powder is stable for at least four years when stored at -20°C.[5][7] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6] Aqueous solutions of this compound are not recommended for storage for more than one day due to potential precipitation and degradation.[5]

Troubleshooting Guide: Managing this compound Precipitation

This guide provides systematic steps to address and prevent this compound precipitation in your experiments.

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution of stock solution The final concentration of this compound exceeds its solubility in the aqueous medium. The percentage of the organic solvent (e.g., DMSO) in the final solution is too low to maintain solubility.1. Decrease the final concentration: Try using a lower final concentration of this compound in your experiment. 2. Increase the solvent concentration: Ensure the final concentration of the organic solvent is sufficient to maintain solubility. However, be mindful of the solvent's potential toxicity to your cells or system. A final DMSO concentration of ≤1% (v/v) is generally considered acceptable for many in vitro assays.[8] 3. Stepwise dilution: Instead of a single large dilution, add the this compound stock solution to the medium in a stepwise manner while gently vortexing. 4. Pre-warm the medium: Warming the experimental medium to the experimental temperature (e.g., 37°C) before adding the this compound stock may help improve solubility.
Precipitation observed over time during the experiment Instability of the compound in the aqueous medium. Changes in temperature or pH of the medium. Interaction with components of the cell culture medium.1. Prepare fresh solutions: Always prepare fresh dilutions of this compound in your experimental medium immediately before use.[3] 2. Maintain stable conditions: Ensure the temperature and pH of your incubator and experimental setup are stable.[9] 3. Check for media interactions: Some components of complex media can contribute to the precipitation of dissolved compounds.[10] If possible, simplify the medium or test solubility in a simpler buffer system first.
Cloudiness or turbidity in the culture medium This could be due to this compound precipitation, or it could be a sign of bacterial, fungal, or mycoplasma contamination.[9]1. Microscopic examination: Carefully examine a sample of the medium under a microscope to look for crystals (indicative of precipitation) or microorganisms.[9] 2. Aseptic technique: Ensure strict aseptic techniques are followed to prevent contamination. 3. Filter sterilization: If preparing your own media, ensure it is properly filter-sterilized.

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various solvents.

Solvent Solubility Reference
DMSO~5 mg/mL[5]
DMSO12.5 mg/mL (ultrasonication may be needed)[1][11]
DMSO20 mg/mL[7]
Dimethyl formamide (DMF)~0.3 mg/mL[5]
DMF20 mg/mL[7]
1:1 solution of DMSO:PBS (pH 7.2)~0.5 mg/mL[5][7]
Ethanol0.5 mg/mL[7]
Water< 0.1 mg/mL (insoluble)[11]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.17 mg/mL[1][11]
10% DMSO, 90% Corn Oil≥ 2.17 mg/mL[1][11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh out the required amount of this compound. The molecular weight of this compound is 260.25 g/mol .[1][11][12]

  • Purge a sterile vial containing the appropriate volume of DMSO with an inert gas.

  • Add the weighed this compound to the DMSO.

  • Vortex the solution until the solid is completely dissolved. If dissolution is difficult, sonicate the vial in a water bath for short intervals until a clear solution is obtained.[1][6]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparing Working Solutions and Preventing Precipitation

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed experimental medium (e.g., cell culture medium, buffer)

  • Sterile tubes for dilution

Procedure:

  • Pre-warm your experimental medium to the desired experimental temperature (e.g., 37°C).

  • Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired final concentration in your experimental volume.

  • Perform a serial dilution if very low final concentrations are required. This helps to minimize the local concentration of DMSO upon final dilution.

  • Add the calculated volume of the this compound stock solution dropwise to the pre-warmed experimental medium while gently vortexing or swirling the tube.

  • Visually inspect the solution for any signs of precipitation immediately after preparation and before use.

  • Use the freshly prepared working solution immediately. Do not store aqueous dilutions of this compound.[5]

Visualizations

This compound's Mechanism of Action: CYP1A2 Inhibition

Furafylline_Mechanism Mechanism of this compound-Mediated CYP1A2 Inhibition cluster_0 CYP1A2 Catalytic Cycle This compound This compound CYP1A2 CYP1A2 (Active Enzyme) This compound->CYP1A2 Binds to active site Reactive_Intermediate Reactive Imidazomethide Intermediate CYP1A2->Reactive_Intermediate Metabolic Activation Inactive_Adduct Inactive Covalent Adduct Reactive_Intermediate->Inactive_Adduct Covalent Binding (Irreversible Inactivation) Inhibited_Metabolism Inhibited Metabolism Inactive_Adduct->Inhibited_Metabolism Prevents substrate metabolism Metabolism Metabolism of other CYP1A2 substrates (e.g., Caffeine)

Caption: this compound is metabolized by CYP1A2 to a reactive intermediate that covalently binds to and inactivates the enzyme.

Experimental Workflow for Preparing this compound Working Solutions

Furafylline_Workflow Workflow for Preparing this compound Working Solutions start Start prepare_stock Prepare Concentrated Stock Solution in DMSO start->prepare_stock store_stock Aliquot and Store at -80°C prepare_stock->store_stock warm_medium Pre-warm Aqueous Experimental Medium store_stock->warm_medium dilute Dilute Stock Solution into Warmed Medium warm_medium->dilute check_precipitation Visually Inspect for Precipitation dilute->check_precipitation use_solution Use Freshly Prepared Solution Immediately check_precipitation->use_solution No troubleshoot Troubleshoot (See Guide) check_precipitation->troubleshoot Yes end End use_solution->end

References

Validation & Comparative

Furafylline vs. fluvoxamine for CYP1A2 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Furafylline and Fluvoxamine for Cytochrome P450 1A2 Inhibition

Introduction

Cytochrome P450 1A2 (CYP1A2) is a critical enzyme in human drug metabolism, responsible for the biotransformation of numerous therapeutic drugs and procarcinogens. Consequently, the inhibition of CYP1A2 is a significant factor in drug-drug interactions (DDIs), potentially leading to altered drug efficacy and toxicity. This compound and fluvoxamine are two well-characterized and potent inhibitors of CYP1A2, but they operate through distinct mechanisms. This guide provides a detailed comparison of their inhibitory profiles, supported by experimental data, to assist researchers and drug development professionals in selecting the appropriate tool for in vitro and in vivo studies.

Quantitative Comparison of Inhibitory Potency

The inhibitory effects of this compound and fluvoxamine on CYP1A2 have been quantified using various parameters. This compound is a classic example of a mechanism-based inhibitor, while fluvoxamine is a potent competitive inhibitor.[1][2] Their key inhibitory constants are summarized below.

ParameterThis compoundFluvoxamineSignificance
Mechanism of Inhibition Mechanism-Based (Suicide)[1]Competitive[2][3]This compound causes irreversible, time-dependent inactivation, while fluvoxamine's inhibition is reversible and concentration-dependent.
Ki (Inhibition Constant) 3 - 23 µM[1][4]0.05 - 0.29 µM[2][5]A lower Ki indicates a higher binding affinity. Fluvoxamine demonstrates a significantly higher affinity for CYP1A2 than this compound.
kinact (Maximal Rate of Inactivation) 0.27 - 0.87 min-1[1][4]Not ApplicableThis parameter is specific to mechanism-based inhibitors and describes the maximum rate of enzyme inactivation.
IC50 (Half Maximal Inhibitory Concentration) Variable~0.3 µM[6]IC50 values are highly dependent on experimental conditions. However, studies consistently show fluvoxamine to be a very potent inhibitor.[2][6]

Mechanism of Inhibition

The fundamental difference between these two inhibitors lies in their mode of action at the molecular level.

This compound: Mechanism-Based Inhibition

This compound is a mechanism-based, or "suicide," inhibitor.[4] This process involves:

  • Binding: this compound initially binds to the CYP1A2 active site.

  • Metabolic Activation: The enzyme metabolizes this compound, specifically through the oxidation of its C-8 methyl group.[1][7]

  • Reactive Intermediate Formation: This metabolic process generates a highly reactive intermediate.[7][8]

  • Covalent Adduction: The reactive intermediate forms a stable, covalent bond with an amino acid residue within the enzyme's active site.[8][9]

  • Irreversible Inactivation: This covalent adduct permanently inactivates the enzyme.[10][1] The loss of activity is time-dependent and requires the presence of the cofactor NADPH.[4]

Fluvoxamine: Competitive Inhibition

Fluvoxamine acts as a potent competitive inhibitor.[11][2] Its mechanism is characterized by:

  • Direct Competition: Fluvoxamine binds directly and reversibly to the active site of CYP1A2.[11]

  • Substrate Displacement: By occupying the active site, it prevents the substrate (e.g., phenacetin, theophylline) from binding.[2][6]

  • Reversible Action: The binding is non-covalent, and the inhibition can be overcome by increasing the substrate concentration. The degree of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.

G Figure 1: Mechanisms of CYP1A2 Inhibition cluster_0 Competitive Inhibition (Fluvoxamine) cluster_1 Mechanism-Based Inhibition (this compound) E Active CYP1A2 ES Enzyme-Substrate Complex E->ES + S EI_Fluv Enzyme-Inhibitor Complex E->EI_Fluv + Fluvoxamine S Substrate I_Fluv Fluvoxamine P Product ES->P Metabolism E2 Active CYP1A2 EI_Fura Enzyme-Furafylline Complex E2->EI_Fura + this compound I_Fura This compound EI_Reactive Reactive Intermediate Complex EI_Fura->EI_Reactive Metabolic Activation (NADPH) E_Inactive Inactive Enzyme (Covalent Adduct) EI_Reactive->E_Inactive Covalent Binding

Figure 1: Mechanisms of CYP1A2 Inhibition

Experimental Protocols

The following describes a generalized protocol for assessing CYP1A2 inhibition in vitro using human liver microsomes (HLMs).

Objective: To determine the IC50 or Ki of a test compound (e.g., this compound, fluvoxamine) against CYP1A2-mediated metabolism of a probe substrate.

Materials:

  • Human Liver Microsomes (HLMs)[12]

  • Probe Substrate: Phenacetin[2][3]

  • Cofactor: NADPH regenerating system[4]

  • Buffer: Potassium phosphate buffer (pH 7.4)[12]

  • Test Inhibitor: this compound or Fluvoxamine

  • Positive Control Inhibitor

  • Quenching Solution: Acetonitrile or perchloric acid[13]

  • Analytical System: LC-MS/MS[14]

Procedure:

  • Preparation: Prepare stock solutions of the probe substrate, inhibitor, and NADPH in an appropriate solvent.

  • Incubation Mixture: In a microcentrifuge tube, combine HLMs, phosphate buffer, and varying concentrations of the inhibitor.[12]

  • Pre-incubation (for Mechanism-Based Inhibitors): For this compound, pre-incubate the mixture with NADPH for a defined period (e.g., 10-30 minutes) at 37°C.[4] This step allows for the metabolic activation and subsequent inactivation of the enzyme. This step is omitted for competitive inhibitors like fluvoxamine.

  • Reaction Initiation: Add the probe substrate (phenacetin) to the mixture. If not a mechanism-based inhibitor study, add NADPH at this stage to start the reaction.[13]

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.[12][13]

  • Reaction Termination: Stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.[13]

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • Analysis: Quantify the formation of the metabolite (acetaminophen from phenacetin) using a validated LC-MS/MS method.[14]

  • Data Calculation: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. For Ki determination, experiments are run at multiple substrate and inhibitor concentrations, and data are analyzed using graphical methods like Lineweaver-Burk or Dixon plots.[12]

G Figure 2: Experimental Workflow for CYP1A2 Inhibition Assay prep 1. Prepare Incubation Mix (HLMs, Buffer, Inhibitor) pre_inc 2. Pre-incubation at 37°C (Required for this compound with NADPH) prep->pre_inc initiate 3. Initiate Reaction (Add Substrate / NADPH) prep->initiate For Competitive Inhibitors (e.g., Fluvoxamine) pre_inc->initiate Time-dependent step incubate 4. Incubate at 37°C initiate->incubate terminate 5. Terminate Reaction (Add Quenching Solution) incubate->terminate process 6. Process Sample (Centrifuge) terminate->process analyze 7. Analyze Metabolite (LC-MS/MS) process->analyze calculate 8. Calculate Inhibition (IC50, Ki) analyze->calculate

References

Furafylline: A Potent and Selective CYP1A2 Inhibitor for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data confirms furafylline's high selectivity for the cytochrome P450 1A2 (CYP1A2) enzyme, establishing it as a valuable tool for drug metabolism and drug-drug interaction studies. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's inhibitory activity against various CYP isoforms, supporting experimental protocols, and a mechanistic overview of its action.

This compound, a methylxanthine derivative, demonstrates potent, mechanism-based inhibition of CYP1A2.[1][2] This irreversible inactivation, also known as suicide inhibition, makes it a particularly useful in vitro tool for delineating the role of CYP1A2 in the metabolism of new chemical entities.[3][4] Its high selectivity minimizes the confounding inhibition of other CYP enzymes, a critical aspect for accurate reaction phenotyping.

Comparative Inhibitory Potency of this compound

Experimental data robustly supports the selectivity of this compound for CYP1A2 over other major cytochrome P450 isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human CYP enzymes.

CYP IsoformThis compound IC50 (µM)Reference
CYP1A2 0.07 [5][6]
CYP1A1> 500[5][7]
CYP2A6> 500[5]
CYP2C8> 500[5]
CYP2C9No significant inhibition[4]
CYP2C19No significant inhibition[4]
CYP2D6> 500[5]
CYP2E1No significant inhibition[4]
CYP3A4/5> 500[4][5]

Note: "No significant inhibition" indicates that at the tested concentrations, this compound did not produce a level of inhibition that was considered meaningful in the context of the study.

The data clearly illustrates that this compound is a highly potent inhibitor of CYP1A2, with an IC50 value in the nanomolar range. In stark contrast, its inhibitory activity against other major CYP isoforms, including those from families 1, 2, and 3, is negligible, with IC50 values exceeding 500 µM.[5] This remarkable selectivity of over three orders of magnitude underscores its utility as a specific probe for CYP1A2-mediated metabolism.

Mechanism of Selective Inhibition

This compound's selectivity stems from its mechanism-based inactivation of CYP1A2.[1][8] The process involves the metabolic activation of this compound by CYP1A2 itself. This bioactivation leads to the formation of a reactive intermediate that covalently binds to the enzyme, causing its irreversible inactivation.[8][9] This "suicide inhibition" is time- and NADPH-dependent.[1][4] The inactivation kinetics for this compound with human liver microsomes have been determined, with a Ki of inactivation of 3 µM and a maximum rate constant (k_inact) of 0.27 min-1.[4] Another study reported a Ki of 23 µM and a k_inact of 0.87 min-1.[1][5]

cluster_CYP1A2 CYP1A2 Active Site This compound This compound Complex [this compound-CYP1A2] Complex This compound->Complex Binding CYP1A2 CYP1A2 (Fe³⁺) Oxidation Oxidation of 8-methyl group CYP1A2->Oxidation NADPH O₂ Intermediate Reactive Imidazomethide Intermediate Oxidation->Intermediate Adduct Covalent Adduct (Inactive Enzyme) Intermediate->Adduct Covalent Bonding

Caption: Mechanism of this compound's selective inactivation of CYP1A2.

Experimental Protocols

To assess the inhibitory potential of a compound against CYP1A2 using this compound as a positive control, a standard in vitro assay using human liver microsomes can be employed. The following provides a generalized workflow.

CYP1A2 Inhibition Assay Workflow

Caption: A typical workflow for a CYP1A2 inhibition assay.

Detailed Method for Time-Dependent Inhibition (IC50 Shift Assay)

A common method to specifically assess time-dependent inhibition is the IC50 shift assay.[10]

  • Reagents:

    • Human Liver Microsomes (HLM)

    • NADPH regenerating system

    • This compound (positive control) and test compound

    • CYP1A2 substrate (e.g., Phenacetin)

    • Phosphate buffer

    • Stopping solution (e.g., cold acetonitrile)

  • Procedure:

    • "No Pre-incubation" Arm:

      • Prepare a solution of HLM, NADPH, and the CYP1A2 substrate in phosphate buffer.

      • Add varying concentrations of this compound or the test compound.

      • Incubate at 37°C for a defined period (e.g., 15 minutes).

      • Terminate the reaction.

    • "Pre-incubation" Arm:

      • Prepare a solution of HLM and NADPH in phosphate buffer.

      • Add varying concentrations of this compound or the test compound.

      • Pre-incubate at 37°C for a defined period (e.g., 30 minutes) to allow for potential mechanism-based inactivation.

      • Initiate the metabolic reaction by adding the CYP1A2 substrate.

      • Incubate at 37°C for a defined period (e.g., 15 minutes).

      • Terminate the reaction.

  • Analysis:

    • Quantify the formation of the metabolite in all samples using a validated analytical method (e.g., LC-MS/MS).

    • Plot the percentage of inhibition against the inhibitor concentration for both arms and determine the IC50 values.

  • Interpretation:

    • A significant shift (decrease) in the IC50 value in the "Pre-incubation" arm compared to the "No Pre-incubation" arm indicates time-dependent inhibition. For example, a 17-fold shift in the IC50 value for this compound has been demonstrated with this method.[10]

Conclusion

The extensive body of scientific literature unequivocally validates this compound as a highly potent and selective mechanism-based inhibitor of CYP1A2. Its negligible effect on other major CYP isoforms makes it an indispensable tool for researchers in drug metabolism and pharmacokinetics. The provided data and experimental outlines serve as a valuable resource for the effective utilization of this compound in delineating the metabolic pathways of new drug candidates and understanding potential drug-drug interactions involving CYP1A2.

References

Furafylline as a Positive Control for CYP1A2 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug metabolism and safety assessment, cytochrome P450 (CYP) enzymes are of paramount importance. Specifically, CYP1A2 is a key enzyme involved in the metabolism of numerous drugs and xenobiotics. Evaluating the potential of new chemical entities to inhibit CYP1A2 is a critical step in preclinical drug development to predict potential drug-drug interactions (DDIs). The use of a reliable positive control is essential for validating these in vitro inhibition assays. Furafylline is a potent and widely utilized positive control for CYP1A2 inhibition. This guide provides a comprehensive comparison of this compound with other alternatives, supported by experimental data and detailed protocols.

Mechanism of Action: this compound as a Mechanism-Based Inhibitor

This compound is classified as a mechanism-based inhibitor, also known as a suicide inhibitor, of CYP1A2.[1][2][3] This means that it is converted by the enzyme into a reactive metabolite that covalently binds to and irreversibly inactivates the enzyme.[2] This inactivation is time- and NADPH-dependent.[1] The process involves the oxidation of the 8-methyl group of this compound, leading to the formation of a reactive intermediate that permanently inactivates the CYP1A2 enzyme.[2][4] This high specificity and irreversible action make this compound a robust and reliable positive control.[1][5]

cluster_0 CYP1A2 Catalytic Cycle CYP1A2_active Active CYP1A2 Reactive_Intermediate Reactive Intermediate CYP1A2_active->Reactive_Intermediate Metabolic Activation This compound This compound This compound->CYP1A2_active Binds to active site NADPH NADPH NADPH->CYP1A2_active CYP1A2_inactive Inactive Covalent Adduct (CYP1A2-Furafylline) Reactive_Intermediate->CYP1A2_inactive Covalent Binding & Inactivation

Caption: Mechanism of CYP1A2 inactivation by this compound.

Comparative Analysis of CYP1A2 Positive Controls

While this compound is a potent inhibitor, other compounds are also used as positive controls in CYP1A2 inhibition assays. The choice of positive control can depend on the specific assay design and objectives. Fluvoxamine and α-naphthoflavone are two commonly used alternatives.

InhibitorType of InhibitionIC50 Value (µM)Ki Value (µM)Key Characteristics
This compound Mechanism-based (Irreversible)0.48 - 1.56[6][7]0.031 - 23[4][7]Potent, selective, and time-dependent inactivation.[1][5]
Fluvoxamine Reversible0.4[6][8]Not widely reportedA potent reversible inhibitor often used in clinical DDI studies.[3]
α-Naphthoflavone Reversible (Competitive)~0.015-0.03[9]0.0075 - 0.01[7]A highly potent, selective, and competitive inhibitor.[7]

IC50 and Ki values can vary depending on the experimental conditions, such as the substrate and the biological matrix used (e.g., human liver microsomes).

Experimental Protocols

A standard in vitro CYP1A2 inhibition assay using human liver microsomes (HLMs) is outlined below. This protocol can be adapted for different inhibitors and substrates.

Materials and Reagents
  • Pooled Human Liver Microsomes (HLMs)

  • Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • CYP1A2 probe substrate (e.g., Phenacetin)

  • Positive control inhibitor (this compound, Fluvoxamine, or α-Naphthoflavone)

  • Test compound

  • Acetonitrile or other organic solvent (for reaction termination)

  • LC-MS/MS system for analysis

Experimental Workflow

The following workflow is typical for determining the IC50 of a potential CYP1A2 inhibitor.

A Prepare Reagents: Buffer, Microsomes, Inhibitor dilutions B Pre-incubation: Microsomes + Inhibitor (e.g., 10 min for this compound with NADPH) A->B C Initiate Reaction: Add CYP1A2 Substrate (e.g., Phenacetin) B->C D Incubate: (e.g., 10-30 min at 37°C) C->D E Terminate Reaction: Add cold acetonitrile D->E F Centrifuge & Collect Supernatant E->F G Analyze Metabolite Formation: (e.g., Paracetamol via LC-MS/MS) F->G H Data Analysis: Calculate % Inhibition and determine IC50 value G->H

Caption: A typical workflow for a CYP1A2 inhibition assay.

Detailed Method for IC50 Determination
  • Preparation : Prepare serial dilutions of the test compound and the positive control (e.g., this compound) in a suitable solvent. The final solvent concentration in the incubation should be low (typically ≤1%) to avoid affecting enzyme activity.

  • Pre-incubation (for mechanism-based inhibitors) : For this compound, a pre-incubation step is crucial.[1] Add the inhibitor dilutions to the human liver microsomes and the NADPH regenerating system in a phosphate buffer. Incubate this mixture for a defined period (e.g., 10 minutes) at 37°C to allow for the time-dependent inactivation of the enzyme.[1] For reversible inhibitors like fluvoxamine, this pre-incubation step is often omitted.

  • Reaction Initiation : Start the metabolic reaction by adding the CYP1A2 probe substrate (e.g., phenacetin) to the pre-incubated mixture.

  • Incubation : Incubate the reaction mixture for a specific time (e.g., 15 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination : Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Sample Processing : Centrifuge the samples to pellet the precipitated protein and transfer the supernatant for analysis.

  • Analysis : Quantify the formation of the metabolite (e.g., paracetamol from phenacetin) using a validated LC-MS/MS method.[6]

  • Data Analysis : Calculate the percentage of CYP1A2 activity remaining at each inhibitor concentration relative to a vehicle control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound serves as an excellent positive control for CYP1A2 inhibition studies due to its potent, selective, and mechanism-based inactivation of the enzyme. Its well-characterized time- and NADPH-dependent inhibition provides a stringent test for assay sensitivity and performance. While reversible inhibitors like fluvoxamine and α-naphthoflavone are also valuable positive controls, the irreversible nature of this compound's inhibition offers a distinct advantage in validating assays designed to detect mechanism-based inhibitors. The choice of positive control should be guided by the specific aims of the study, but this compound remains a gold standard for the comprehensive in vitro assessment of CYP1A2 inhibition.

References

Furafylline: A Comparative Analysis of In Vitro and In Vivo Efficacy as a CYP1A2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of Furafylline, a potent and selective mechanism-based inhibitor of the cytochrome P450 1A2 (CYP1A2) enzyme. The data presented herein is intended to support research and development efforts by providing a clear understanding of this compound's inhibitory profile in both controlled laboratory settings and complex biological systems.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define this compound's effects on CYP1A2 activity.

Table 1: In Vitro Inhibition of Human CYP1A2 by this compound

ParameterValueExperimental SystemSubstrateReference
IC50 0.07 µMHuman Liver MicrosomesPhenacetin[1]
Ki (inactivation) 3 µMHuman Liver MicrosomesNot Specified[2]
kinact (max inactivation rate) 0.27 min⁻¹Human Liver MicrosomesNot Specified[2]
Partition Ratio ~3-6Human Liver MicrosomesThis compound[3]

Table 2: Comparative In Vitro IC50 Values of this compound

SpeciesIC50 ValueExperimental SystemReference
Human 0.48 µMHuman Liver Microsomes (HLM)[4][5]
Rat 20.80 µMRat Liver Microsomes (RLM)[4][5]

Table 3: In Vivo Effects of this compound on Caffeine Pharmacokinetics in Humans

ParameterEffect of this compound AdministrationMechanismReference
Caffeine Plasma Levels Significant increaseInhibition of CYP1A2-mediated metabolism[1]
Caffeine Elimination Half-life Prolonged to ~50 hoursDecreased clearance due to CYP1A2 inhibition[6]

Experimental Protocols

In Vitro CYP1A2 Inhibition Assay using Human Liver Microsomes

This protocol describes a typical experiment to determine the inhibitory potential of this compound on CYP1A2 activity in vitro.

Materials:

  • Pooled human liver microsomes (HLMs)

  • This compound

  • Phenacetin (CYP1A2 probe substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound, phenacetin, and the internal standard in an appropriate solvent (e.g., DMSO). Prepare the NADPH regenerating system and potassium phosphate buffer.

  • Pre-incubation (for time-dependent inhibition):

    • In a microcentrifuge tube, combine HLMs, potassium phosphate buffer, and this compound at various concentrations.

    • Initiate the pre-incubation by adding the NADPH regenerating system.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for potential mechanism-based inactivation.[2]

  • Incubation:

    • Following pre-incubation, add the CYP1A2 probe substrate, phenacetin, to the reaction mixture.

    • Incubate for a specific time (e.g., 15 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the formation of the phenacetin metabolite (acetaminophen) using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of metabolite formation at each this compound concentration. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration. For mechanism-based inhibition, calculate Ki and kinact from the time- and concentration-dependent inactivation data.[2]

In Vivo Assessment of CYP1A2 Activity using the Caffeine Metabolic Ratio

This protocol outlines a common method to assess the in vivo effect of this compound on CYP1A2 activity using caffeine as a probe drug.

Materials:

  • Caffeine (e.g., 100 mg oral dose)[7]

  • This compound (at the desired dose and formulation)

  • Equipment for collecting blood, saliva, or urine samples

  • Analytical equipment (e.g., HPLC or LC-MS/MS) for quantifying caffeine and its metabolites

Procedure:

  • Subject Preparation:

    • Subjects should abstain from caffeine-containing products for a specified period (e.g., 24-48 hours) before the study.

    • Administer a single oral dose of this compound.

  • Caffeine Administration: After a defined period following this compound administration, administer a standardized oral dose of caffeine (e.g., 100 mg).[7]

  • Sample Collection:

    • Plasma/Saliva: Collect blood or saliva samples at predetermined time points after caffeine administration (e.g., 4 hours post-dose).[7]

    • Urine: Collect urine over a specified interval (e.g., 0-8 hours or 0-24 hours) after caffeine intake.[7]

  • Sample Processing: Process the collected samples appropriately (e.g., centrifuge blood to obtain plasma, store all samples at -20°C or lower until analysis).

  • Analysis:

    • Quantify the concentrations of caffeine (1,3,7-trimethylxanthine) and its primary metabolite, paraxanthine (1,7-dimethylxanthine), in plasma or saliva samples using HPLC or LC-MS/MS.

    • In urine, measure the concentrations of various caffeine metabolites, such as 5-acetylamino-6-formylamino-3-methyluracil (AFMU), 1-methylxanthine (1X), 1-methyluric acid (1U), 1,7-dimethyluric acid (17U), and 1,7-dimethylxanthine (17X), in addition to caffeine (137X).[7]

  • Data Analysis:

    • Plasma/Saliva: Calculate the paraxanthine/caffeine metabolic ratio (17X/137X).[7]

    • Urine: Calculate the urinary metabolic ratio, for example, (AFMU + 1U + 1X + 17U + 17X)/137X.[7]

    • Compare the metabolic ratios obtained after this compound administration to baseline values (without this compound) to determine the extent of CYP1A2 inhibition in vivo.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start Prepare Human Liver Microsomes incubation Incubate with this compound & Phenacetin invitro_start->incubation analysis_invitro LC-MS/MS Analysis of Metabolite Formation incubation->analysis_invitro invitro_end Determine IC50, Ki, kinact analysis_invitro->invitro_end invivo_end Calculate Metabolic Ratio (CYP1A2 Activity) invitro_end->invivo_end Correlation invivo_start Administer this compound to Subjects caffeine_admin Administer Caffeine (Probe Drug) invivo_start->caffeine_admin sampling Collect Plasma, Saliva, or Urine caffeine_admin->sampling analysis_invivo Quantify Caffeine & Metabolites sampling->analysis_invivo analysis_invivo->invivo_end

Caption: Experimental workflow for comparing the in vitro and in vivo effects of this compound.

cyp1a2_inhibition cluster_pathway CYP1A2-Mediated Metabolism Substrate CYP1A2 Substrate (e.g., Caffeine, Phenacetin) CYP1A2 CYP1A2 Enzyme Substrate->CYP1A2 Binds to Active Site Metabolite Metabolite (e.g., Paraxanthine, Acetaminophen) CYP1A2->Metabolite Metabolic Conversion Inactive_CYP1A2 Inactive CYP1A2 (Covalent Adduct) CYP1A2->Inactive_CYP1A2 Forms Covalent Bond This compound This compound This compound->CYP1A2 Mechanism-Based Inactivation

Caption: Mechanism of CYP1A2 inhibition by this compound.

References

Navigating the Nuances of Furafylline Inhibition Assays: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of in vitro inhibition assays is paramount for accurate drug-drug interaction predictions. Furafylline, a classic mechanism-based inhibitor of Cytochrome P450 1A2 (CYP1A2), serves as a critical tool in these assessments. However, the reproducibility of this compound inhibition assays can be influenced by various methodological factors. This guide provides a comparative overview of assay protocols, presents supporting experimental data, and offers detailed methodologies to enhance consistency and reliability in your research.

This compound is a potent and selective time- and NADPH-dependent inhibitor of CYP1A2, an enzyme responsible for the metabolism of numerous drugs.[1] Its inhibitory action is classified as mechanism-based, or "suicide," inhibition, where the enzyme metabolically activates this compound, leading to an intermediate that irreversibly binds to and inactivates the enzyme.[2][3] This characteristic necessitates specific assay conditions to accurately determine its inhibitory potential, typically through an IC50 shift assay.

The IC50 value, the concentration of an inhibitor required to reduce enzyme activity by 50%, is a key parameter derived from these assays. However, literature reports a notable variability in the IC50 and other kinetic constants for this compound, underscoring the challenges in achieving consistent results across different studies and laboratories.

Comparative Analysis of this compound Inhibition Data

The variability in reported inhibitory constants for this compound highlights the impact of different experimental systems and protocols. The following table summarizes IC50 and other kinetic values for this compound against CYP1A2 from various sources, illustrating the range of reported data. The differences observed can be attributed to the biological matrix used (e.g., human liver microsomes vs. hepatocytes from different species) and variations in assay protocols.[4][5][6]

ParameterValueBiological SystemSubstrateReference
IC50 0.07 µMHuman Liver MicrosomesPhenacetin[6]
IC50 ~0.3 µM - 0.34 µMHuman Liver MicrosomesLuciferin-1A2[4]
IC50 0.48 µMHuman Liver MicrosomesNot Specified[5]
IC50 < 2-fold difference vs HLMHuman HepatocytesLuciferin-1A2[4]
IC50 20.80 µMRat Liver MicrosomesNot Specified[5]
Ki 0.8 µMHuman Liver MicrosomesNot Specified[7]
Ki 3 µMHuman Liver MicrosomesNot Specified[3]
Ki 23 µMHuman Liver MicrosomesNot Specified[8][9]
kinact 0.16 min⁻¹Human Liver MicrosomesNot Specified[7]
kinact 0.27 min⁻¹Human Liver MicrosomesNot Specified[3]
kinact 0.87 min⁻¹Human Liver MicrosomesNot Specified[8][9]

HLM: Human Liver Microsomes; RLM: Rat Liver Microsomes.

One study highlights the significant range of published kinetic constants, with Ki values for this compound spanning from 1.6 to 22.3 µM and kinact values from 0.19 to 0.87 min⁻¹.[7] This wide variation underscores the critical need for standardized and well-characterized assay protocols to ensure data comparability.

The Mechanism of this compound Inhibition

This compound's mechanism-based inhibition of CYP1A2 is a two-step process. Initially, this compound binds to the enzyme reversibly. Then, CYP1A2 metabolizes the 8-methyl group of this compound, generating a reactive intermediate.[10] This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation. This time- and NADPH-dependent process is a key consideration for assay design.

cluster_0 CYP1A2 Active Site CYP1A2 CYP1A2 (Active Enzyme) This compound This compound Complex CYP1A2-Furafylline Reversible Complex This compound->Complex Reversible Binding Complex->CYP1A2 Metabolism Metabolic Activation (NADPH) Complex->Metabolism Inactive Inactive Covalent Adduct Metabolism->Inactive Covalent Binding

Mechanism of CYP1A2 inactivation by this compound.

Experimental Protocol: Time-Dependent Inhibition (IC50 Shift) Assay

To accurately assess mechanism-based inhibitors like this compound, a time-dependent inhibition assay, commonly referred to as an IC50 shift assay, is the standard method. This protocol involves determining the IC50 value with and without a pre-incubation step in the presence of NADPH. A significant shift to a lower IC50 value after pre-incubation with NADPH indicates time-dependent inhibition.

Materials:

  • Pooled human liver microsomes (HLM)

  • This compound

  • CYP1A2 substrate (e.g., phenacetin)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • 96-well plates

  • Incubator

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the CYP1A2 substrate in an appropriate solvent (e.g., DMSO).

    • Prepare working solutions of this compound at various concentrations by serial dilution.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • IC50 Determination without Pre-incubation (0-minute pre-incubation):

    • In a 96-well plate, add HLM, the CYP1A2 substrate, and buffer.

    • Add the various concentrations of this compound working solutions.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a specific time (e.g., 10 minutes) at 37°C.

    • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for metabolite formation using LC-MS/MS.

  • IC50 Determination with Pre-incubation (e.g., 30-minute pre-incubation):

    • In a 96-well plate, add HLM, the various concentrations of this compound working solutions, and buffer.

    • Initiate the pre-incubation by adding the NADPH regenerating system.

    • Incubate for a set time (e.g., 30 minutes) at 37°C to allow for time-dependent inactivation.

    • After the pre-incubation, add the CYP1A2 substrate to initiate the metabolic reaction.

    • Incubate for a specific time (e.g., 10 minutes) at 37°C.

    • Terminate the reaction and process the samples as described in step 2.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation for each this compound concentration compared to a vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 values for both the 0-minute and 30-minute pre-incubation conditions using non-linear regression analysis.

    • The ratio of the IC50 value without pre-incubation to the IC50 value with pre-incubation provides the "IC50 shift," which indicates the magnitude of time-dependent inhibition.

cluster_0 Assay Preparation cluster_1 IC50 Determination (+/- Pre-incubation) cluster_2 Sample Analysis cluster_3 Data Analysis prep_reagents Prepare Reagents (HLM, this compound, Substrate, NADPH) pre_incubation Pre-incubation (HLM + this compound + NADPH) [30 min, 37°C] add_substrate Add CYP1A2 Substrate pre_incubation->add_substrate no_pre_incubation No Pre-incubation Control (HLM + this compound) [0 min] no_pre_incubation->add_substrate incubation Incubation [e.g., 10 min, 37°C] add_substrate->incubation quench Quench Reaction (e.g., Acetonitrile) incubation->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calc_inhibition Calculate % Inhibition analyze->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 values plot_curve->calc_ic50 calc_shift Calculate IC50 Shift Ratio calc_ic50->calc_shift

Workflow for a this compound IC50 shift assay.

Conclusion

The reproducibility of this compound inhibition assays is critical for the accurate assessment of CYP1A2-mediated drug interactions. The variability in published data highlights the sensitivity of these assays to methodological differences. By employing a standardized time-dependent inhibition protocol, such as the IC50 shift assay detailed here, and by carefully controlling experimental variables, researchers can improve the consistency and reliability of their findings. This guide serves as a resource to promote more reproducible and comparable data generation in the field of drug metabolism and pharmacokinetics.

References

A Comparative Guide to Furafylline and Other CYP1A2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the inhibitory effects of compounds on cytochrome P450 enzymes is critical for predicting drug-drug interactions and ensuring patient safety. This guide provides a detailed statistical analysis of Furafylline's inhibition of CYP1A2, comparing its performance with other known inhibitors. Experimental data, detailed protocols, and visual diagrams of the mechanism and workflow are presented to offer a comprehensive resource.

Quantitative Comparison of CYP1A2 Inhibitors

The inhibitory potential of various compounds against the CYP1A2 enzyme is summarized in the table below. The data, including IC50, Ki, and kinact values, have been compiled from multiple studies to provide a comparative overview. This compound is a potent mechanism-based inhibitor, a fact reflected in its low Ki and measurable inactivation rate (kinact).

InhibitorInhibition TypeTest SystemSubstrateIC50 (µM)Ki (µM)kinact (min⁻¹)
This compound Mechanism-BasedHuman Liver MicrosomesPhenacetin0.48[1]3[2]0.27[2]
Human Liver Microsomes--23[3][4]0.87[3][4]
Rat Liver MicrosomesPhenacetin20.80[1]--
FluvoxamineCompetitiveHuman Liver MicrosomesPhenacetin0.4[1]--
α-NaphthoflavoneCompetitiveRecombinant CYP1A2->20-fold selectivity--
8-PhenyltheophyllineCompetitiveHuman Liver MicrosomesPhenacetin0.7[5]0.11[5]-
RofecoxibMechanism-BasedHuman Liver MicrosomesPhenacetin4.2[1]--
PinocembrinCompetitiveHuman Liver MicrosomesPhenacetin0.52[1]0.27[1]-
RutaecarpinePotent InhibitorBacterial Membrane expressing human CYP7-Ethoxyresorufin0.02[1]--
Pifithrin αCompetitiveRecombinant CYP1A2-0.77[6]--
MiconazoleCompetitiveRecombinant CYP1A27-Ethoxyresorufin2.90[6]--

Experimental Protocols

CYP1A2 Inhibition Assay in Human Liver Microsomes (HLM)

This protocol outlines a typical in vitro assay to determine the inhibitory potential of a compound against CYP1A2 in human liver microsomes.

1. Materials and Reagents:

  • Human Liver Microsomes (pooled)

  • Test compound (e.g., this compound) and known inhibitors (e.g., Fluvoxamine)

  • CYP1A2 probe substrate (e.g., Phenacetin)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile or other suitable solvent for compound dissolution

  • 96-well microplates

  • LC-MS/MS system for analysis

2. Assay Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and positive control inhibitor in a suitable solvent (e.g., acetonitrile or DMSO).

    • Prepare working solutions by diluting the stock solutions in phosphate buffer to the desired concentrations.

    • Prepare a stock solution of the CYP1A2 probe substrate.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the human liver microsomes, phosphate buffer, and the test compound or control inhibitor at various concentrations.

    • For mechanism-based inhibitors like this compound, a pre-incubation step is necessary. Pre-incubate the mixture of microsomes and inhibitor with the NADPH regenerating system for a defined period (e.g., 10-30 minutes) at 37°C to allow for enzymatic bioactivation and inactivation.[2] For direct competitive inhibitors, this pre-incubation with NADPH is omitted.

    • Initiate the metabolic reaction by adding the CYP1A2 probe substrate (e.g., phenacetin).

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 10-20 minutes).

  • Termination and Sample Processing:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant containing the metabolite to a new plate for analysis.

  • Analysis:

    • Quantify the formation of the metabolite (e.g., acetaminophen from phenacetin) using a validated LC-MS/MS method.

    • The rate of metabolite formation is compared between the wells containing the test compound and the vehicle control wells (containing no inhibitor).

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

  • For mechanism-based inhibitors, further kinetic studies are performed to determine the inactivation parameters, Ki and kinact.

Visualizing the Molecular and Experimental Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 CYP1A2 Catalytic Cycle cluster_1 This compound Mechanism-Based Inhibition CYP1A2 CYP1A2 (Fe3+) Complex1 [CYP1A2(Fe3+) - Substrate] CYP1A2->Complex1 Substrate Binding Substrate Substrate (e.g., Phenacetin) Substrate->Complex1 Complex2 [CYP1A2(Fe2+) - Substrate] Complex1->Complex2 1e- reduction Reactive_Metabolite Reactive Metabolite Complex1->Reactive_Metabolite Metabolic Activation (Oxidation of 8-methyl group) NADPH NADPH P450_Reductase P450 Reductase NADPH->P450_Reductase P450_Reductase->Complex1 Complex3 [CYP1A2(Fe2+) - O2 - Substrate] Complex2->Complex3 O2 Binding O2 O2 O2->Complex3 Complex3->CYP1A2 Product Release Product Metabolite (e.g., Acetaminophen) Complex3->Product Metabolism H2O H2O Complex3->H2O Protons 2H+ This compound This compound This compound->Complex1 Binds to Active Site Inactive_Complex Covalent Adduct (Inactive CYP1A2) Reactive_Metabolite->Inactive_Complex Covalent Bonding

Caption: Mechanism of CYP1A2 inhibition by this compound.

start Start Assay prep Prepare Reagents: - Human Liver Microsomes - Test Compound/Controls - NADPH System - Substrate (Phenacetin) start->prep pre_incubate Pre-incubation (for MBI): Microsomes + Inhibitor + NADPH (37°C, 10-30 min) prep->pre_incubate Mechanism-Based Inhibitor no_pre_incubate Direct Inhibition: Microsomes + Inhibitor prep->no_pre_incubate Direct Inhibitor initiate Initiate Reaction: Add Substrate pre_incubate->initiate no_pre_incubate->initiate incubate Incubate (37°C, 10-20 min) initiate->incubate terminate Terminate Reaction: Add Cold Acetonitrile incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Inhibition and IC50 analyze->calculate end End calculate->end

Caption: Experimental workflow for a CYP1A2 inhibition assay.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Furafylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Furafylline. It is designed to be a preferred resource for laboratory safety, offering procedural guidance to ensure the safe and effective use of this compound in a research environment.

Quantitative Data Summary

While specific toxicity values are not available, the following table summarizes key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₄O₃[1]
Molecular Weight 260.25 g/mol [1]
Appearance Crystalline solid[2]
Solubility Soluble in DMSO (approx. 5 mg/ml) and DMF (approx. 0.3 mg/ml). Sparingly soluble in aqueous buffers.[2]
Storage Store at -20°C for long-term stability (≥ 4 years).[2]

Personal Protective Equipment (PPE)

Given that this compound is harmful by inhalation, in contact with skin, and if swallowed, a comprehensive PPE strategy is crucial.[3] The following PPE is mandatory when handling this compound in a laboratory setting.

PPE CategoryItemSpecifications and Procedures
Hand Protection Nitrile GlovesWear two pairs of powder-free nitrile gloves. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.
Body Protection Laboratory CoatA disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.
Eye Protection Safety GogglesWear chemical splash goggles at all times.
Face Protection Face ShieldIn addition to safety goggles, a face shield must be worn when there is a risk of splashes or aerosol generation.
Respiratory Protection N95 or N100 RespiratorA NIOSH-approved N95 or N100 particulate respirator should be used when handling the powder form of this compound to prevent inhalation.

Experimental Protocols

In Vitro Inhibition of Human Cytochrome P450 1A2 by this compound

This protocol is adapted from studies characterizing the mechanism-based inhibition of CYP1A2.

Materials:

  • This compound

  • Human liver microsomes

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • CYP1A2 substrate (e.g., phenacetin)

  • Incubator/water bath at 37°C

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS for analysis

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Pre-incubation: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.1-0.5 mg/mL), phosphate buffer, and the this compound solution (to achieve the desired final inhibitor concentration).

  • Initiate the Inhibition Reaction: Add the NADPH regenerating system to the pre-incubation mixture to start the enzymatic reaction.

  • Incubate: Incubate the mixture at 37°C for a specified time (e.g., 10-30 minutes) to allow for the mechanism-based inhibition to occur.

  • Initiate the Substrate Metabolism: Following the pre-incubation, add the CYP1A2 substrate (e.g., phenacetin) to the mixture.

  • Incubate for Metabolism: Incubate at 37°C for the desired metabolic reaction time (e.g., 15 minutes).

  • Quench the Reaction: Stop the reaction by adding an equal volume of ice-cold quenching solution (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the quenched sample to pellet the protein.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis of the metabolite formation by LC-MS/MS.

Operational and Disposal Plans

Standard Operating Procedure for Handling this compound

SOP_this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE: - Double nitrile gloves - Lab coat - Goggles & Face shield - N95/N100 Respirator prep_workspace Prepare workspace in a chemical fume hood prep_ppe->prep_workspace prep_materials Gather all necessary materials and reagents prep_workspace->prep_materials prep_weigh Weigh this compound powder in the fume hood prep_materials->prep_weigh exp_dissolve Dissolve this compound in appropriate solvent (e.g., DMSO) prep_weigh->exp_dissolve Transfer to experimental setup exp_conduct Conduct experiment following the approved protocol exp_dissolve->exp_conduct exp_observe Continuously monitor for any spills or incidents exp_conduct->exp_observe cleanup_decontaminate Decontaminate workspace and equipment exp_observe->cleanup_decontaminate Upon experiment completion cleanup_dispose_liquid Dispose of liquid waste in labeled hazardous waste container cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of solid waste (gloves, etc.) in a sealed, labeled bag for hazardous waste cleanup_dispose_liquid->cleanup_dispose_solid cleanup_remove_ppe Remove PPE in the correct order cleanup_dispose_solid->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Standard Operating Procedure for Handling this compound.

Disposal Plan:

All waste generated from the handling of this compound must be treated as hazardous waste.[3]

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. The container should specify "Hazardous Waste: this compound".

  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, and disposable labware, must be collected in a designated, sealed, and labeled hazardous waste bag.

  • Empty Containers: Puncture empty this compound containers to prevent reuse and dispose of them in the designated solid hazardous waste stream.[3]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste management company in accordance with local, state, and federal regulations.

Spill Response Plan

Spill_Response cluster_cleanup Cleanup Procedure spill_detected Spill Detected evacuate Evacuate immediate area and alert others spill_detected->evacuate ppe Don appropriate PPE (if not already wearing) evacuate->ppe contain Contain the spill with absorbent material ppe->contain cleanup_powder For powder spill: Gently cover with damp paper towels to avoid dust generation contain->cleanup_powder If powder cleanup_liquid For liquid spill: Absorb with chemical absorbent pads contain->cleanup_liquid If liquid collect Collect all contaminated materials into a hazardous waste bag cleanup_powder->collect cleanup_liquid->collect decontaminate Decontaminate the spill area with an appropriate solvent collect->decontaminate dispose Dispose of all waste as hazardous waste decontaminate->dispose report Report the spill to the Laboratory Safety Officer dispose->report

Caption: this compound Spill Response Workflow.

References

×

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furafylline
Reactant of Route 2
Reactant of Route 2
Furafylline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。